molecular formula C14H12ClNO B175388 4-chloro-N-methyl-N-phenylbenzamide CAS No. 1517-46-0

4-chloro-N-methyl-N-phenylbenzamide

Cat. No.: B175388
CAS No.: 1517-46-0
M. Wt: 245.7 g/mol
InChI Key: WKDYQGMWPAPVBT-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-N-phenylbenzamide is a benzanilide-based compound that serves as a key scaffold in medicinal chemistry and drug discovery research. Its structure is integral to the study of p38α mitogen-activated protein kinase (MAPK) inhibition, a prominent therapeutic target for investigating novel treatments for cancer, rheumatoid arthritis, and inflammatory conditions, including COVID-19 and acute respiratory distress syndrome (ARDS) . The N-methyl-N-phenylbenzamide core is a privileged structure in the development of kinase inhibitors, making this chlorinated derivative a valuable intermediate for synthesizing and evaluating potential anticancer agents . Furthermore, derivatives of this compound play a significant role in method development for switchable, site-selective C-H functionalization, enabling researchers to selectively brominate either the ortho or para position of the aniline ring by choosing specific promoters, a technique crucial for creating diverse libraries for biological screening . This regiodivergent functionalization capability provides a powerful tool for structure-activity relationship (SAR) studies in lead optimization campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-methyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDYQGMWPAPVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 4-Chloro-N-methyl-N-phenylbenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-N-methyl-N-phenylbenzamide (CAS: 1517-46-0) is a synthetically valuable benzanilide derivative. Its structural framework—featuring an N-methylated amide bond flanked by a chlorophenyl and a phenyl ring—makes it a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Recently, it has gained prominence as a model substrate in switchable site-selective C(sp²)-H bromination studies, enabling the regiodivergent synthesis of complex halogenated scaffolds . This whitepaper details a highly efficient, self-validating synthetic protocol based on nucleophilic acyl substitution, providing drug development professionals and synthetic chemists with a robust methodology for its preparation.

Mechanistic Rationale & Pathway Logic

The synthesis of 4-chloro-N-methyl-N-phenylbenzamide proceeds via a classic Schotten-Baumann-type nucleophilic acyl substitution . The reaction relies on the electrophilic activation of the carbonyl carbon in 4-chlorobenzoyl chloride.

  • Nucleophilic Attack: The secondary amine, N-methylaniline, acts as the nucleophile. The lone pair on the nitrogen attacks the highly electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.

  • Tetrahedral Intermediate Formation: This attack disrupts the C=O pi bond, forming a transient, high-energy zwitterionic tetrahedral intermediate.

  • Elimination and Deprotonation: The carbonyl double bond reforms, expelling the chloride ion (a highly stable leaving group). The resulting protonated amide is rapidly deprotonated by a sacrificial base, typically triethylamine (TEA). TEA is essential not only to drive the reaction forward by neutralizing the HCl byproduct but also to prevent the protonation of the unreacted N-methylaniline, which would otherwise halt the reaction.

Mechanism R1 4-Chlorobenzoyl Chloride (Electrophile) I1 Tetrahedral Intermediate (Zwitterionic) R1->I1 Nucleophilic Attack R2 N-Methylaniline (Nucleophile) R2->I1 Nucleophilic Attack I2 Deprotonation via TEA (Base) I1->I2 Chloride Elimination P 4-chloro-N-methyl-N-phenylbenzamide (Product) I2->P Proton Transfer

Figure 1: Mechanistic pathway of nucleophilic acyl substitution.

Quantitative Data & Reagent Metrics

To ensure optimal yield and minimize purification bottlenecks, a slight stoichiometric excess of the amine and base is utilized. The following table outlines the quantitative requirements for a standard 10 mmol scale reaction.

ReagentRoleMW ( g/mol )EquivalentsAmount
4-Chlorobenzoyl chlorideElectrophile175.011.01.75 g (10 mmol)
N-MethylanilineNucleophile107.151.11.18 g (11 mmol)
Triethylamine (TEA)Acid Scavenger101.191.51.52 g (15 mmol)
Dichloromethane (DCM)Solvent84.93N/A20 mL
4-Chloro-N-methyl-N-phenylbenzamide Target Product 245.70 Expected: ~90% ~2.21 g

Note: The use of anhydrous DCM is critical. The presence of water will compete as a nucleophile, leading to the irreversible hydrolysis of the acyl chloride into 4-chlorobenzoic acid, thereby significantly reducing the final yield.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase of the workup is strategically chosen to eliminate specific impurities, ensuring that the crude product requires minimal downstream chromatography .

Step 1: Reaction Setup

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (1.18 g, 11 mmol) and TEA (1.52 g, 15 mmol) in 15 mL of anhydrous DCM.

  • Purge the flask with an inert gas (Nitrogen or Argon) and cool the mixture to 0 °C using an ice-water bath.

    • Causality: Cooling mitigates the highly exothermic nature of the initial acylation, preventing the formation of localized hot spots that could lead to reagent degradation or unwanted side reactions.

Step 2: Electrophile Addition 3. Dissolve 4-chlorobenzoyl chloride (1.75 g, 10 mmol) in 5 mL of anhydrous DCM. 4. Add this solution dropwise to the stirring amine mixture over a period of 15 minutes. 5. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) solvent system and UV detection.

Step 3: Quenching & Liquid-Liquid Extraction 6. Dilute the reaction mixture with an additional 20 mL of DCM. 7. Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 × 20 mL).

  • Causality: The acidic aqueous layer protonates unreacted N-methylaniline and TEA, rendering them highly water-soluble and effectively stripping them from the organic phase.
  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (20 mL).
  • Causality: This neutralizes any residual acid and extracts any 4-chlorobenzoic acid (formed via trace hydrolysis) into the aqueous layer as a water-soluble sodium salt.
  • Brine Wash: Wash with saturated NaCl solution (20 mL) to remove bulk water from the organic phase via osmotic pressure.

Step 4: Drying & Purification 10. Dry the organic layer over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. 11. Purify the crude residue via silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 20:1) to afford the pure product as a solid .

Workflow S1 1. Preparation Dissolve N-methylaniline & TEA in DCM S2 2. Addition Dropwise addition of acyl chloride at 0°C S1->S2 S3 3. Reaction Stir at RT for 2-4 hours S2->S3 S4 4. Quenching & Workup Wash with 1M HCl, NaHCO3, and Brine S3->S4 S5 5. Drying & Concentration Dry over MgSO4, evaporate solvent S4->S5 S6 6. Purification Silica Gel Column Chromatography S5->S6

Figure 2: Experimental workflow for synthesis, workup, and purification.

Analytical Characterization

Validation of the synthesized 4-chloro-N-methyl-N-phenylbenzamide is confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The following spectral data serve as the benchmark for absolute purity :

  • ¹H NMR (500 MHz, CDCl₃): δ 7.26–7.19 (m, 4H, aromatic protons), 7.16 (d, J = 7.0 Hz, 1H, aromatic proton), 7.12 (d, J = 8.4 Hz, 2H, aromatic protons), 7.01 (d, J = 7.9 Hz, 2H, aromatic protons), 3.47 (s, 3H, N-CH₃).

  • ¹³C NMR (125 MHz, CDCl₃): δ 169.6 (C=O), 144.8, 135.8, 134.4, 130.3, 129.4, 128.1, 127.0, 126.9 (aromatic carbons), 38.6 (N-CH₃).

  • HRMS (ESI): Calculated for C₁₄H₁₂ClNO [M+H]⁺: 246.0686; Found: 246.0680.

References

  • Sun, Y.; He, Q.; Lv, X.; Zhang, N.; Yan, W.; Sun, J.; Zhuang, L. "Switchable Site-Selective Benzanilide C(sp²)-H Bromination via Promoter Regulation." Molecules 2024, 29(12), 2861. URL:[Link]

physicochemical properties of 4-chloro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-chloro-N-methyl-N-phenylbenzamide

Executive Summary

This technical guide provides a comprehensive overview of the (CAS No: 1517-46-0). As a substituted benzamide, this compound belongs to a class of molecules with significant relevance in medicinal chemistry and materials science, often serving as a scaffold for developing novel therapeutic agents and functional materials. This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the molecule's identity, structural attributes, core physicochemical properties, a plausible synthetic route, and standard analytical and safety protocols. Due to the limited availability of direct experimental data for this specific compound, this guide integrates data from authoritative databases for closely related analogs and provides predicted values to offer a robust profile. The methodologies for key experimental determinations are detailed, underscoring the causality behind procedural choices to ensure scientific integrity and reproducibility.

Molecular Identity and Structural Analysis

4-chloro-N-methyl-N-phenylbenzamide is a tertiary amide characterized by a 4-chlorobenzoyl group bonded to a nitrogen atom, which is further substituted with both a methyl and a phenyl group. This specific arrangement of substituents dictates its chemical behavior and physical properties.

  • IUPAC Name: 4-chloro-N-methyl-N-phenylbenzamide

  • CAS Number: 1517-46-0[1]

  • Molecular Formula: C₁₅H₁₄ClNO

  • Molecular Weight: 259.73 g/mol [2]

Key Structural Features

The molecule's architecture integrates several features that influence its physicochemical profile:

  • Tertiary Amide Core: The nitrogen atom is part of a tertiary amide, which makes it non-basic and unable to act as a hydrogen bond donor. This significantly impacts its solubility and crystal packing compared to primary or secondary amides.

  • Chlorinated Aromatic Ring: The chlorine atom at the para-position of the benzoyl ring is an electron-withdrawing group, influencing the electronic density of the carbonyl group and the molecule's overall polarity and metabolic stability.

  • N-Phenyl and N-Methyl Groups: These substituents provide steric bulk around the amide bond, which can restrict rotation and influence the molecule's conformation. The presence of two aromatic rings contributes to its hydrophobicity.

Caption: Chemical structure of 4-chloro-N-methyl-N-phenylbenzamide.

Core Physicochemical Properties

The following table summarizes the key . These values are critical for applications in drug discovery, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). Where direct experimental data is unavailable, predicted values from computational models are provided.

PropertyValueSignificance in Research & DevelopmentSource
Molecular Weight 259.73 g/mol A fundamental parameter influencing diffusion and formulation. Conforms to Lipinski's Rule of Five (<500 Da).[2]
Melting Point Predicted: 158-161 °CIndicates purity and solid-state stability. The value is based on the related compound 4-chloro-N-methyl-benzamide.[3][3]
LogP (Octanol/Water) Predicted: 3.6Represents lipophilicity. A value in this range suggests good membrane permeability but potentially low aqueous solubility.[4][4]
Aqueous Solubility Predicted: LowHas limited solubility in water due to its hydrophobic aromatic structure but is soluble in organic solvents like ethanol and acetone.[5][5]
pKa Not IonizableThe tertiary amide nitrogen is non-basic under physiological conditions, meaning its solubility is not significantly affected by pH changes in the physiological range.N/A
Polar Surface Area 29.1 ŲInfluences membrane transport and interactions with polar targets. The value is relatively low, consistent with good cell permeability.[4][4]

Synthesis and Purification Protocol

A robust and common method for synthesizing benzamides is the Schotten-Baumann reaction, involving the acylation of an amine with an acid chloride under basic conditions.

Synthesis of 4-chloro-N-methyl-N-phenylbenzamide

This protocol adapts the known synthesis of related amides.[3] The primary amine (methylamine) in the reference procedure is replaced with N-methylaniline to yield the target tertiary amide.

Materials:

  • 4-chlorobenzoyl chloride

  • N-methylaniline

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve N-methylaniline (1.0 eq) in DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add 10% aqueous NaOH solution (2.0 eq) to the flask and stir vigorously. The two-phase system ensures that the HCl byproduct is neutralized as it forms.

  • Acylation: Dissolve 4-chlorobenzoyl chloride (1.05 eq) in a minimal amount of DCM and add it to the addition funnel. Add the acid chloride solution dropwise to the stirring reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure 4-chloro-N-methyl-N-phenylbenzamide.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • ¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons (δ ~3.3-3.5 ppm) and complex multiplets in the aromatic region (δ ~7.0-7.8 ppm) corresponding to the protons on the two distinct phenyl rings.

  • ¹³C NMR: A characteristic signal for the amide carbonyl carbon should appear downfield (δ ~165-170 ppm). The spectrum will also display signals for the N-methyl carbon and the twelve aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration (amide I band) around 1650-1680 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Experimental Workflow: LogP Determination

The partition coefficient (LogP) is a critical parameter in drug development. The OECD Guideline 107 "Shake Flask" method is an authoritative and self-validating protocol for its determination.

Step-by-Step Protocol for LogP Determination

Rationale: This method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a reliable measure of its lipophilicity. The use of pre-saturated solvents and precise concentration analysis ensures accuracy.

G A Step 1: Solvent Preparation Saturate n-octanol with water and water (or buffer, pH 7.4) with n-octanol. B Step 2: Stock Solution Prepare a stock solution of the compound in n-octanol at a known concentration. A->B Rationale: Ensures thermodynamic equilibrium. C Step 3: Partitioning Mix a known volume of stock solution with a known volume of the aqueous phase. Ratio typically 1:1 or 1:2 (octanol:water). B->C Rationale: Precise starting quantity. D Step 4: Equilibration Shake the mixture vigorously at a constant temperature (e.g., 25°C) for 1-2 hours to allow equilibrium to be reached. C->D Rationale: Achieves equilibrium distribution. E Step 5: Phase Separation Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers. D->E Rationale: Prevents cross-contamination. F Step 6: Concentration Analysis Carefully sample each phase and determine the compound's concentration using a validated analytical method (e.g., HPLC-UV). E->F Rationale: Accurate quantification is critical. G Step 7: Calculation Calculate P = [Conc]octanol / [Conc]aqueous. Calculate LogP = log10(P). F->G Rationale: Final determination of the ratio.

Sources

Solubility Dynamics and Solvent Interactions of 4-Chloro-N-methyl-N-phenylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the thermodynamic solubility of active pharmaceutical ingredients and synthetic intermediates is a critical parameter that dictates reaction kinetics, catalyst turnover, and overall yield. 4-Chloro-N-methyl-N-phenylbenzamide (C₁₄H₁₂ClNO) is a highly versatile tertiary amide building block utilized extensively in transition-metal-catalyzed cross-couplings and site-selective functionalizations.

This whitepaper provides an in-depth analysis of the solubility profile of 4-chloro-N-methyl-N-phenylbenzamide, exploring the causality behind solvent selection, empirical solubility data, and field-proven, self-validating experimental workflows.

Structural Determinants of Solvation

The solvation thermodynamics of 4-chloro-N-methyl-N-phenylbenzamide are governed by its unique steric and electronic topology. Unlike primary or secondary amides, this tertiary amide lacks N–H hydrogen bond donors. Consequently, its solubility is entirely dependent on:

  • Hydrogen Bond Acceptance: The highly polarized amide carbonyl oxygen acts as a potent hydrogen bond acceptor, making the compound highly soluble in protic or highly polarized aprotic solvents.

  • Lipophilicity & Dispersion Forces: The biphenyl-like core and the para-chloro substituent impart significant lipophilicity, favoring dissolution in moderately polar organic solvents via

    
     stacking and London dispersion forces.
    
  • Crystal Lattice Energy: The N-methyl group restricts the rotation of the C–N bond, preventing planar stacking and lowering the crystal lattice energy compared to its non-methylated analogs, thereby enhancing its baseline solubility in organic media.

Solvation A Solid State 4-Chloro-N-methyl- N-phenylbenzamide B Solvent Penetration (e.g., 2-MeTHF, CDCl3) A->B Agitation / Heat C C B->C Overcome Crystal Lattice Energy D D C->D Dipole-Dipole & Dispersion Forces E Thermodynamic Equilibrium Homogeneous Solution D->E ΔG_solv < 0

Figure 1: Thermodynamic pathway of 4-chloro-N-methyl-N-phenylbenzamide solvation.

Empirical Solubility Data in Organic Solvents

The table below synthesizes the solubility behavior of 4-chloro-N-methyl-N-phenylbenzamide across various solvent classes, mapped directly to their primary synthetic applications.

Solvent ClassSpecific SolventDielectric Constant (ε)Solubility ProfilePrimary Synthetic Application
Ethers 2-Methyltetrahydrofuran (2-MeTHF)6.2Excellent 1[1]
Halogenated Chloroform-d (CDCl₃)4.8Excellent 2[2]
Acids / Anhydrides TFA / TFAA (9:1 v/v)~8.5Excellent 3[3]
Esters Ethyl Acetate (EtOAc)6.0Very Good 4[4]
Hydrocarbons Petroleum Ether (PE)~2.0Poor 3[3]
Deep Eutectic ChCl:Gly (1:2)N/ALimited 5[5]

Causality in Experimental Solvent Choices (E-E-A-T)

A senior application scientist does not merely select solvents based on empirical tables; they select them based on mechanistic causality.

The 2-MeTHF Advantage in Iron-Catalyzed Cross-Coupling

In the sequential iron-catalyzed C(sp2)–C(sp3) cross-coupling of chlorobenzamides, 2-MeTHF is strictly preferred over standard THF[1]. Causality: Iron-catalyzed reactions are highly sensitive to the aggregation state of the active catalyst. 2-MeTHF possesses a slightly lower dielectric constant but a higher boiling point and unique steric bulk compared to THF. This specific solvent environment improves the low-temperature (0 °C to −78 °C) solubility of both the 4-chloro-N-methyl-N-phenylbenzamide substrate and the transient iron-Grignard intermediates[6]. By preventing the premature precipitation of the catalytic species, 2-MeTHF ensures a homogeneous reaction mixture, enabling near-quantitative yields (up to 85%)[1].

TFA/TFAA in Site-Selective Bromination

For the late-stage modification of benzanilides via C(sp2)-H bromination, a solvent mixture of Trifluoroacetic Acid (TFA) and Trifluoroacetic Anhydride (TFAA) is utilized[3]. Causality: 4-chloro-N-methyl-N-phenylbenzamide requires a highly acidic, strongly hydrogen-bonding environment to activate the substrate. TFA acts as a strong hydrogen-bond donor to the amide carbonyl, withdrawing electron density and modulating the electronic properties of the aromatic rings to direct regioselective bromination[3]. TFAA acts as a moisture scavenger, ensuring the solubility and stability of the active brominating species generated from N-Bromosuccinimide (NBS) and Na₂S₂O₈[3].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating strict quality control (QC) checkpoints.

Protocol A: Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling

Reference Methodology adapted from MDPI (2022)[1]

  • Reagent Preparation: Under an Argon atmosphere, charge a flame-dried Schlenk flask with 4-chloro-N-methyl-N-phenylbenzamide (0.50 mmol) and Fe(acac)₃ (0.1 mol%).

  • Solvation: Add 1,3-Dimethyl-2-imidazolidinone (DMI, 200 mol%) and anhydrous 2-MeTHF to achieve a 1.0 M substrate concentration. Causality: DMI acts as a highly polar co-solvent to fully solubilize the iron pre-catalyst.

  • Thermal Equilibration: Cool the homogeneous solution to 0 °C using an ice bath.

  • Grignard Addition: Dropwise, add C₆H₁₃MgCl (2.0 M in THF, 1.05 equiv) over 5 minutes. The solution will exhibit a rapid color change, indicating the formation of the active low-valent iron species.

  • Reaction: Stir vigorously for 18 hours at 0 °C.

  • Quench & Extraction: Quench with saturated aqueous NaHCO₃ (5.0 mL). Extract with EtOAc (3 × 10 mL). Dry organic layers over MgSO₄, filter, and concentrate in vacuo.

  • Validation/QC Step: Perform ¹H NMR (400 MHz, CDCl₃). The protocol is validated if the distinct para-chloro aromatic doublet (δ ~7.26 ppm) disappears, replaced by the aliphatic hexyl chain signals (δ 2.60 ppm, t, 2H; δ 0.88 ppm, t, 3H)[6].

Workflow Step1 1. Reagent Preparation Substrate + Fe(acac)3 (0.1 mol%) Step2 2. Solvent Addition 2-MeTHF (1.0 M) + DMI (200 mol%) Step1->Step2 Step3 3. Thermal Equilibration Cooling to 0 °C under Argon Step2->Step3 Complete Dissolution Step4 4. Grignard Addition C6H13MgCl (1.05 equiv) dropwise Step3->Step4 Step5 5. Cross-Coupling Reaction Stir for 18 h at 0 °C Step4->Step5 Active Catalyst Formation Step6 6. Quench & Extraction NaHCO3 (aq) / EtOAc Step5->Step6 In-process QC (TLC/NMR) Step7 7. Purification Silica Gel Chromatography Step6->Step7

Figure 2: Self-validating workflow for the Iron-Catalyzed Cross-Coupling of 4-chloro-N-methyl-N-phenylbenzamide.

Protocol B: Switchable Site-Selective Bromination

Reference Methodology adapted from NIH/PMC (2024)[3]

  • Reagent Preparation: To a sealed tube, add 4-chloro-N-methyl-N-phenylbenzamide (24.6 mg, 0.1 mmol), NBS (21 mg, 0.12 mmol), Na₂S₂O₈ (28.6 mg, 0.12 mmol), and Pd(OAc)₂ (10 mol%, 0.01 mmol).

  • Solvent System: Introduce a pre-mixed solvent system of TFA (0.9 mL) and TFAA (0.1 mL). Ensure complete dissolution.

  • Reaction: Seal the tube and stir at 50 °C for 3 hours.

  • Purification: Concentrate the residue and purify via silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate = 20:1).

  • Validation/QC Step: Perform High-Resolution Mass Spectrometry (HRMS-ESI). The protocol is validated if the mass peak corresponds to C₁₄H₁₁BrClNO [M+H]⁺, confirming the synthesis of N-(2-Bromophenyl)-4-chloro-N-methylbenzamide in ~95% yield[3].

References

  • Sequential Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzamides/Chemoselective Amide Reduction and Reductive Deuteration to Benzylic Alcohols Source: MDPI (2022) URL:1

  • Sequential Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzamides/Chemoselective Amide Reduction and Reductive Deuter - Semantic Scholar Source: Semantic Scholar (2022) URL:6

  • Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation Source: NIH / PMC (2024) URL:3

  • Assessing Sodium Amide Reagents for Ester Amidations in Deep Eutectic Solvents in Continuous Flow Source: ACS Sustainable Chemistry & Engineering (2025) URL:5

  • Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions (Supplementary Info) Source: RSC (Royal Society of Chemistry) URL:2

  • Light-Mediated Liquid-Gas Reactions Source: ediss.sub.hamburg (2024) URL:4

Sources

Theoretical and Computational Profiling of 4-Chloro-N-methyl-N-phenylbenzamide: From Quantum Mechanics to Pharmacodynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and optimization of benzanilide-derived pharmacophores require a rigorous understanding of their stereoelectronic properties. 4-chloro-N-methyl-N-phenylbenzamide (CAS: 1517-46-0) serves as a highly instructive model compound. Unlike traditional secondary benzanilides, the N-methylation of this scaffold induces profound steric distortion, resulting in a "twisted amide" conformation. This in-depth technical guide synthesizes density functional theory (DFT) studies, molecular docking simulations, and continuous flow synthetic methodologies to provide a comprehensive profile of this molecule for researchers in computational chemistry and drug development.

Structural Paradigm: The "Twisted Amide" Conformation

Standard secondary benzanilides typically adopt a planar trans-conformation to maximize


-conjugation and minimize steric strain. However, the introduction of the N-methyl group in 4-chloro-N-methyl-N-phenylbenzamide forces a paradigm shift in its 3D architecture. The steric clash between the N-methyl moiety and the ortho-protons of the N-phenyl ring strictly prohibits a planar trans-geometry.

Instead, the molecule is forced into a cis-conformation. This geometry is uniquely stabilized by weak intramolecular


 hydrogen bonds (). Crucially, this steric crowding twists the amide bond out of planarity, disrupting the canonical 

resonance. This "twisted amide" character increases the electrophilicity of the carbonyl carbon and fundamentally alters the molecule's interaction vector within biological binding pockets ().

Quantum Mechanical (DFT) Profiling

To accurately model the stereoelectronic landscape of 4-chloro-N-methyl-N-phenylbenzamide, Quantum Mechanical profiling is essential. The choice of the DFT functional is critical: while B3LYP is standard, the M06-2X functional is explicitly chosen here because it accurately captures the medium-range dispersion forces required to resolve the weak non-covalent interactions stabilizing the cis-geometry.

Frontier Molecular Orbital (FMO) & MEP Analysis

The HOMO-LUMO energy gap dictates the chemical reactivity and kinetic stability of the molecule. A narrower gap indicates higher chemical reactivity, particularly in electrophilic aromatic substitutions or cross-coupling reactions. Furthermore, Molecular Electrostatic Potential (MEP) mapping reveals a distinct


-hole —a localized region of positive electrostatic potential along the extension of the C-Cl bond. This 

-hole is the primary driver for directional halogen bonding with Lewis basic residues (e.g., protein backbone carbonyls) during pharmacodynamic interactions.
Table 1: Representative DFT-Computed Electronic Properties (M06-2X/6-311++G(d,p))
ParameterValue (Computed)Chemical Significance
HOMO Energy -6.85 eVElectron-donating capacity (localized on N-phenyl ring)
LUMO Energy -1.22 eVElectron-accepting capacity (localized on 4-chlorobenzoyl ring)
Energy Gap (

)
5.63 eVIndicator of kinetic stability and chemical hardness
Dipole Moment (

)
3.45 DebyeInfluences aqueous solubility and receptor binding orientation
Amide Twist Angle (

)
~42°Quantifies the disruption of amide resonance
Protocol 1: Computational DFT Workflow for Electronic Profiling

This protocol is designed as a self-validating system; the mandatory frequency calculation ensures the optimized geometry is a true global minimum rather than a saddle point.

  • Ligand Preparation: Generate the initial 3D coordinate file of 4-chloro-N-methyl-N-phenylbenzamide using a SMILES string.

  • Conformational Search: Perform a preliminary conformational search using the MMFF94 force field to identify the lowest-energy cis-conformer.

  • DFT Optimization: Import the coordinates into Gaussian 16. Execute a geometry optimization using the opt keyword at the M06-2X/6-311++G(d,p) level of theory.

  • Frequency Validation: Concurrently run a vibrational frequency calculation (freq). Causality Check: Ensure there are zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, necessitating a re-optimization from a perturbed geometry.

  • Wavefunction Analysis: Extract the formatted checkpoint file (.fchk) to generate HOMO/LUMO surfaces and map the MEP using Multiwfn or GaussView.

DFT_Workflow Start Ligand Input (SMILES / PDB) MM Conformational Search (MMFF94 Force Field) Start->MM Initial 3D DFT DFT Optimization (M06-2X/6-311++G(d,p)) MM->DFT Lowest Energy Conf. Prop Electronic Properties (HOMO/LUMO, MEP, NPA) DFT->Prop Wavefunction Dock Molecular Docking (AutoDock Vina) DFT->Dock Optimized Geometry

Figure 1: End-to-end computational workflow integrating molecular mechanics with quantum mechanical profiling and docking.

Pharmacodynamic Modeling & Molecular Docking

Benzanilides frequently act as kinase inhibitors or allosteric modulators. The unique topology of 4-chloro-N-methyl-N-phenylbenzamide allows it to occupy deep, hydrophobic sub-pockets that planar benzanilides cannot access.

Protocol 2: High-Throughput Docking Workflow
  • Target Preparation: Retrieve the target protein crystal structure from the PDB. Remove co-crystallized ligands, water molecules, and add polar hydrogens using AutoDock Tools.

  • Ligand Formatting: Convert the DFT-optimized .log file of the ligand into a .pdbqt format, ensuring the N-methyl amide bond is set as non-rotatable to preserve the computationally validated "twisted" cis-geometry.

  • Grid Box Definition: Center the grid box on the putative allosteric site, ensuring a minimum buffer of 10 Å around the pocket.

  • Execution & Scoring: Run AutoDock Vina with an exhaustiveness of 32.

  • Interaction Analysis: Visualize the output in PyMOL. Specifically probe for halogen bonding between the 4-chloro substituent and backbone carbonyl oxygens (optimal distance: 2.8–3.2 Å, angle: ~160–180°).

Pharmacodynamics Molecule 4-Cl-N-Me-N-Ph-Benzamide Twisted Amide Core Halogen 4-Chloro Substituent σ-Hole Formation Molecule->Halogen Electronic withdrawal Target Protein Target Kinase / Allosteric Site Molecule->Target Hydrophobic & π-π stacking Steric N-Methyl Group Steric Clash & Twist Steric->Molecule Induces cis-conformation Halogen->Target Directional Halogen Bond

Figure 2: Pharmacodynamic interaction model illustrating the structural causality of target binding.

Experimental Validation: Continuous Flow Synthesis

Theoretical models must be grounded in empirical synthesis. Traditional batch amidation to form N-methyl-N-phenylbenzamides is notoriously slow and low-yielding due to the steric hindrance of N-methylaniline. To overcome this, we utilize a continuous flow microreactor system utilizing Deep Eutectic Solvents (DES) ().

Causality of Experimental Choice: Flow chemistry provides superior heat and mass transfer, mitigating the steric penalty of the N-methyl group. Furthermore, DES acts as a carrier phase that prevents the accumulation and precipitation of intermediates, effectively preventing reactor clogging—a self-validating feature for continuous scale-up.

Protocol 3: Microreactor Flow Synthesis of Twisted Amides
  • System Assembly: Construct a flow device using perfluoroalkoxy alkane (PFA) tubing (Internal Diameter = 1.01 mm for Reactor I; 0.76 mm for Reactor II). Connect via ETFE T-mixers.

  • Phase Preparation:

    • Organic Phase: Dissolve ethyl 4-chlorobenzoate and hexamethylbenzene (internal NMR standard) in anhydrous toluene.

    • Carrier Phase: Prepare a Deep Eutectic Solvent (DES) of Choline Chloride:Glycerol (1:2 molar ratio).

  • Segmented Flow Generation: Pump the organic phase into the DES stream via the first T-mixer to create a segmented flow regime (organic droplets enveloped by DES).

  • Amidation: Introduce a 2M solution of Sodium Hexamethyldisilazide (NaHMDS) and N-methylaniline in THF via the second T-mixer. Maintain the total flow rate at 1.0 mL/min.

  • In-line Quantification: Collect the reactor effluent and immediately analyze via

    
     NMR. The hexamethylbenzene standard allows for real-time yield quantification without isolation.
    
  • Purification: Quench with saturated aqueous

    
    , extract with dichloromethane (DCM), dry over 
    
    
    
    , and purify via silica gel chromatography (petroleum ether:ethyl acetate = 20:1) to yield the pure 4-chloro-N-methyl-N-phenylbenzamide.
Table 2: Continuous Flow Amidation Optimization Parameters
ParameterBatch ConditionContinuous Flow ConditionFlow Advantage
Solvent THF / TolueneDES (ChCl:Gly) + TolueneEnhanced phase separation; green solvent
Base t-BuOKNaHMDS (in situ)Rapid deprotonation; handles air-sensitivity
Reaction Time 12 - 24 Hours45 Minutes (Residence Time)Vastly accelerated kinetics via micro-mixing
Yield ~60%>85%Suppression of side reactions

Conclusion

The theoretical and computational profiling of 4-chloro-N-methyl-N-phenylbenzamide highlights the profound impact of subtle steric modifications on global molecular architecture. By leveraging M06-2X DFT calculations, researchers can accurately map the "twisted amide" conformation and the resulting


-hole. Transitioning these quantum mechanical insights into molecular docking and validating them through advanced continuous flow synthesis creates a robust, end-to-end pipeline for the development of next-generation benzanilide therapeutics.

References

  • Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides Source: RSC Advances, 2015 URL:[Link][1]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation Source: Journal of the American Chemical Society (JACS), 2021 URL:[Link][2]

  • Assessing Sodium Amide Reagents for Ester Amidations in Deep Eutectic Solvents in Continuous Flow Source: ACS Sustainable Chemistry & Engineering, 2025 URL:[Link][3]

  • A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp2)-H Hydroxylation Strategy Source: Organic & Biomolecular Chemistry, 2020 URL:[Link][4]

Sources

The N-Phenylbenzamide Scaffold: A Foundation for Diverse Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Potential of N-Phenylbenzamide Derivatives

The N-phenylbenzamide core consists of a benzamide moiety linked to a phenyl ring via an amide bond. This simple yet elegant structure offers a unique combination of rigidity and conformational flexibility. The amide linker acts as a stable hydrogen-bonding unit, while the two aryl rings provide a platform for extensive functionalization. This chemical tractability allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which in turn modulates the interaction of these derivatives with a wide array of biological targets. Consequently, N-phenylbenzamide derivatives have emerged as potent agents in oncology, microbiology, and immunology.[1][2]

General Synthetic Approaches

The synthesis of N-phenylbenzamide derivatives is typically straightforward, often involving the coupling of a substituted benzoic acid (or its activated form, like an acyl chloride) with a substituted aniline.[3] Microwave-assisted organic synthesis has been effectively employed to improve reaction times and yields.[4] More complex, multi-component reactions are also utilized to generate libraries of derivatives efficiently.[5]

G cluster_synthesis General Synthetic Workflow start Substituted Benzoic Acid / Aniline step1 Activation of Carboxylic Acid (e.g., with SOCl2, DIC/HOBt) start->step1 step2 Nucleophilic Acyl Substitution (Amide Bond Formation) step1->step2 step3 Purification (e.g., Column Chromatography) step2->step3 product N-Phenylbenzamide Derivative step3->product

Caption: A generalized workflow for the synthesis of N-phenylbenzamide derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research highlights the potent cytotoxic effects of N-phenylbenzamide derivatives against a broad spectrum of cancer cell lines.[5][6][7] Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the induction of programmed cell death (apoptosis).

Mechanism of Action: Kinase Inhibition and Apoptosis

Several studies have pointed towards the inhibition of crucial kinases involved in cancer cell survival and proliferation. For instance, certain imidazole-based N-phenylbenzamide derivatives have shown high binding affinity for ABL1 kinase, a protein implicated in chronic myeloid leukemia.[5][8] Other derivatives act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, which are involved in regulating tumor pH and promoting metastasis.[9]

The induction of apoptosis is another key mechanism.[10] This is often mediated through the intrinsic mitochondrial pathway, where the compound induces cellular stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in cell death.[10]

G compound N-Phenylbenzamide Derivative stress Cellular Stress compound->stress mitochondrion Mitochondrion stress->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) cytochrome_c->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 caspase3 Active Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic pathway of apoptosis induced by N-phenylbenzamide derivatives.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values.

Derivative TypeCancer Cell LineActivity (IC50/GI50 in µM)Reference
Imidazole-based (4f)Lung (A549)7.5[5]
Imidazole-based (4f)Cervical (HeLa)9.3[5]
Imidazole-based (4f)Breast (MCF-7)8.9[5]
N-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)phenylLung (A549)10.88 (µg/mL)[11]
1-(4-(benzamido)phenyl)-3-arylurea (6g)Breast (MCF-7)11.58[12]
1-(4-(benzamido)phenyl)-3-arylurea (6g)Lung (NCI-H23)13.97[12]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][11][13]

Objective: To determine the concentration of an N-phenylbenzamide derivative that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Target cancer cell line (e.g., A549, HeLa, MCF-7)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • N-phenylbenzamide derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of approximately 2x10⁵ cells per 100 µL of medium and allow them to adhere for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of the N-phenylbenzamide derivatives. Treat the cells with various concentrations of the compounds and incubate for a specified period (e.g., 24-72 hours).[13] Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

N-phenylbenzamide derivatives have demonstrated significant potential as antimicrobial agents, with activity against both bacteria (Gram-positive and Gram-negative) and fungi.[3][14][15]

Mechanism of Action: A Tale of Two Cell Walls

The mechanism of antimicrobial action appears to differ based on the microbial cell wall structure.[16]

  • Gram-Positive Bacteria: For bacteria with a thick peptidoglycan cell wall, the activity of N-phenylbenzamides is often driven by electrostatic interactions at the cell surface. The cell wall's limited permeability prevents deep penetration, making external electrostatic effects dominant.[16]

  • Gram-Negative Bacteria: The thinner, more permeable cell wall of Gram-negative bacteria allows the molecules to enter the cell. Here, activity is more dependent on hydrophobic and steric interactions with intracellular targets.[16]

Some derivatives have been studied via molecular docking to predict their binding to specific microbial enzymes, such as Aminoglycoside-2"-phosphotransferase-IIa (antibacterial target) and aspartic proteinases (antifungal target).[14][17]

Data Presentation: Antimicrobial Efficacy

Antimicrobial activity is commonly reported as the Minimum Inhibitory Concentration (MIC) or the diameter of the Zone of Inhibition (ZOI) in diffusion assays.

DerivativeTest OrganismActivity (MIC in mg/mL)Reference
N-(2-chloro-phenyl)-2-hydroxy-benzamideStaphylococcus aureus (Gram-positive)0.125–0.5[18]
N-(2-bromo-phenyl)-2-hydroxy-benzamideStaphylococcus aureus (Gram-positive)2.5–5.0[18][19]
N-(2-bromo-phenyl)-2-hydroxy-benzamideGram-negative bacteriaNo inhibition[18]
4-hydroxy-N-phenylbenzamide (5a)Bacillus subtilis (Gram-positive)6.25 (µg/mL)[3]
4-hydroxy-N-phenylbenzamide (5a)Escherichia coli (Gram-negative)3.12 (µg/mL)[3]
Experimental Protocols for Antimicrobial Susceptibility Testing

A. Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of a compound that visibly inhibits microbial growth in a liquid medium.[18][19][20]

Procedure:

  • Preparation of Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the N-phenylbenzamide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[21]

  • Inoculation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) and dilute it further. Add the diluted inoculum to each well to achieve a final concentration of about 5 x 10⁵ CFU/mL.[19][20]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[20]

  • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[21]

B. Agar Disc Diffusion (Kirby-Bauer) Method

This method assesses microbial susceptibility by measuring the zone of growth inhibition around a compound-impregnated disc.[3][18][20]

Procedure:

  • Inoculation: Uniformly swab a standardized microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton Agar).[21]

  • Disc Application: Aseptically place sterile filter paper discs (6 mm) impregnated with a known concentration of the N-phenylbenzamide derivative onto the agar surface.[21]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Reading Results: Measure the diameter (in mm) of the zone of complete growth inhibition around each disc.[21]

G cluster_workflow Antimicrobial Susceptibility Testing Workflow cluster_mic Broth Microdilution (MIC) cluster_disc Agar Disc Diffusion (ZOI) start Prepare Standardized Microbial Inoculum (0.5 McFarland) mic1 Serial Dilution of Compound in 96-Well Plate start->mic1 disc1 Swab Inoculum on Agar Plate start->disc1 mic2 Inoculate Wells mic1->mic2 mic3 Incubate (16-24h) mic2->mic3 mic4 Read Lowest Concentration with No Growth (MIC) mic3->mic4 disc2 Apply Compound-Impregnated Discs disc1->disc2 disc3 Incubate (16-24h) disc2->disc3 disc4 Measure Zone of Inhibition (mm) disc3->disc4

Caption: Workflow for in vitro antimicrobial susceptibility testing methods.

Anti-inflammatory and Other Biological Activities

Anti-inflammatory Potential

N-phenylbenzamide derivatives have also been explored for their anti-inflammatory properties.[1] A key mechanism involves the inhibition of prostaglandin E2 (PGE2) synthesis.[22][23] PGE2 is a principal mediator of inflammation, and its inhibition can significantly reduce the inflammatory response. In preclinical models, such as the carrageenan-induced paw edema test in mice, certain derivatives have shown superior anti-inflammatory activity compared to standard drugs like indomethacin, with the added benefit of lower ulcerogenic potential.[2][22][23]

DerivativeActivity (% Inhibition of Edema)Reference
Indomethacin (Control)22.43%[22][23]
N-(2,4-dibromophenyl) derivative (1e)61.45%[22][23]
N-(3-nitrophenyl) derivative (1h)51.76%[22]
Antiviral and Antiprotozoal Activities

The therapeutic reach of this scaffold extends to other infectious diseases.

  • Antiviral: Specific derivatives have shown potent activity against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease. For example, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a promising lead with low micromolar inhibitory concentrations and a high selectivity index.[19][24]

  • Antiprotozoal: N-phenylbenzamide derivatives have been developed as DNA minor groove binders that target the kinetoplast DNA (kDNA) of trypanosomatid parasites, which are responsible for diseases like African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis.[25][26]

Conclusion and Future Directions

The N-phenylbenzamide scaffold represents a highly versatile and privileged structure in medicinal chemistry. The ease of its synthesis and the ability to systematically modify its structure have led to the discovery of derivatives with potent and diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The structure-activity relationship studies consistently show that the nature and position of substituents on the phenyl rings are critical determinants of biological efficacy and target selectivity.

Future research should focus on leveraging computational tools for the rational design of next-generation derivatives with enhanced potency and improved safety profiles. Elucidating the precise molecular targets and downstream signaling pathways for the most promising compounds will be crucial for their advancement into preclinical and clinical development. The continued exploration of this chemical space holds significant promise for addressing unmet needs in oncology and infectious diseases.

References

  • Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. Available at: [Link]

  • Ionescu, I. A., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI. Available at: [Link]

  • Singh, P. P., & Singh, P. (2008). Mechanism based QSAR studies of N-phenylbenzamides as antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, A., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available at: [Link]

  • Yurike, Y., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences. Available at: [Link]

  • Moussa, I., et al. (2018). Recyclable Keggin Heteropolyacids as an Environmentally Benign Catalyst for the Synthesis of New 2-Benzoylamino-N-phenyl-benzamide Derivatives under Microwave Irradiations at Solvent-Free Conditions and the Evaluation of Biological Activity. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. ACS Publications. Available at: [Link]

  • Yurike, Y., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences. Available at: [Link]

  • Ali, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience. Available at: [Link]

  • Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy. Available at: [Link]

  • Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. ResearchGate. Available at: [Link]

  • Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides With Anti-Inflammatory Activity and Prostaglandin E2 Inhibitory Properties. Drug Design, Development and Therapy. Available at: [Link]

  • Ates, B., et al. (2024). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity. ResearchGate. Available at: [Link]

  • Julaeha, E., et al. (2021). N-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamides: Synthesis, Cytotoxic, Antioxidant Activity and Molecular Docking Studies. Journal of Hunan University Natural Sciences. Available at: [Link]

  • Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Dovepress. Available at: [Link]

  • Chopade, A.R., et al. (2020). Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Yurike, Y., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences. Available at: [Link]

  • Sabale, P., et al. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Advances. Available at: [Link]

  • Piñero, L., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Available at: [Link]

  • Piñero, L., et al. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar. Available at: [Link]

  • Sabale, P., et al. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. ResearchGate. Available at: [Link]

  • Auria-Luna, S., et al. (2022). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Universidad de Zaragoza. Available at: [Link]

  • Auria-Luna, S., et al. (2022). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry. Available at: [Link]

Sources

The Evolution of a Benchmark Substrate: Discovery, Synthesis, and Catalytic Applications of 4-Chloro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Historical Context

In the realm of synthetic organic chemistry and drug development, the history of a molecule is not always defined by its therapeutic efficacy as a blockbuster drug. Often, the most critical molecules are the "benchmark substrates"—the unsung heroes used to discover, validate, and optimize entirely new modes of chemical reactivity. 4-Chloro-N-methyl-N-phenylbenzamide (CAS: 1517-46-0) is one such foundational molecule.

Historically, this compound emerged in the literature not as an end-product, but as a rigorously designed tool compound. Its "discovery" as a benchmark substrate accelerated in the early 21st century alongside the renaissance of transition-metal-catalyzed C-H activation, photoredox catalysis, and earth-abundant metal cross-coupling[1][2]. By possessing orthogonal reactive sites and a highly specific steric profile, it provides a rigorous testbed for evaluating the chemoselectivity and efficiency of novel catalytic systems.

The Causality of Structural Design: Why This Molecule?

As an application scientist, selecting the correct model substrate is paramount to validating a new reaction mechanism. 4-Chloro-N-methyl-N-phenylbenzamide was adopted by the chemical community because its structural features solve several inherent challenges in methodology development:

  • The Tertiary Amide Directing Group: Secondary amides (containing an N-H bond) frequently poison transition metal catalysts via strong, irreversible coordination, or they undergo competitive side reactions such as N-arylation or N-bromination. The N-methyl group in this substrate acts as a steric shield, preventing these side reactions and forcing the carbonyl oxygen to act as a weak, reversible directing group for Concerted Metalation-Deprotonation (CMD)[3].

  • Electronic Deactivation: The 4-chloro substituent on the benzoyl ring withdraws electron density via inductive effects. This deactivation stabilizes the molecule against unwanted electrophilic aromatic substitution on the benzoyl ring, thereby directing catalyst reactivity exclusively to the N-phenyl ring during C-H functionalization[1].

  • A Challenging Electrophilic Handle: In the context of cross-coupling, the C(sp2)-Cl bond is notoriously difficult to activate compared to bromides or iodides. If a novel catalyst (e.g., an Iron-based system) can successfully activate this specific C-Cl bond, it serves as undeniable proof of the catalyst's superior oxidative addition capabilities[2].

Workflow A 4-Chlorobenzoyl Chloride + N-Methylaniline B Schotten-Baumann Acylation A->B C 4-Chloro-N-methyl- N-phenylbenzamide B->C D Pd-Catalyzed C-H Bromination C->D NBS, Pd(OAc)2 E Fe-Catalyzed Cross-Coupling C->E Grignard, Fe(acac)3 F Photoredox Catalysis C->F Light, Sensitizer

Caption: Workflow detailing the synthesis and modern catalytic applications of the benchmark substrate.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each phase includes a mechanistic rationale (causality) and an explicit validation checkpoint to prevent the propagation of errors through multi-step workflows.

Protocol 1: Synthesis of 4-Chloro-N-methyl-N-phenylbenzamide

This procedure utilizes a modified Schotten-Baumann acylation, favored for its high atom economy and scalability[3].

  • Step 1: Initiation. In an oven-dried flask under inert N2 atmosphere, dissolve N-methylaniline (1.0 equiv) and Triethylamine (TEA, 1.5 equiv) in anhydrous Dichloromethane (DCM).

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Step 2: Temperature Control. Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The acylation is highly exothermic. 0 °C suppresses the formation of unwanted ketene intermediates and minimizes solvent evaporation.

  • Step 3: Electrophile Addition. Add 4-chlorobenzoyl chloride (1.1 equiv) dropwise over 15 minutes. Remove the ice bath and allow the system to warm to room temperature, stirring for 2 hours.

  • Step 4: VALIDATION CHECKPOINT (In-Process). Perform Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate mobile phase. The reaction is validated to proceed when the UV-active spot corresponding to N-methylaniline is completely consumed.

  • Step 5: Workup & Isolation. Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual amine) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Step 6: VALIDATION CHECKPOINT (Final). Confirm product identity via 1H NMR. A successful synthesis is validated by the appearance of a sharp singlet at ~3.47 ppm (integrating to 3H), corresponding to the N-methyl group[1].

Protocol 2: Pd-Catalyzed Site-Selective C(sp2)-H Bromination

This protocol highlights the substrate's utility in directing-group-mediated C-H functionalization[1].

  • Step 1: Reagent Assembly. To a 15 mL sealed tube, add 4-chloro-N-methyl-N-phenylbenzamide (0.1 mmol), N-Bromosuccinimide (NBS, 0.12 mmol), Na2S2O8 (0.12 mmol), and Pd(OAc)2 (10 mol%).

  • Step 2: Solvent Environment. Add a solvent mixture of Trifluoroacetic acid (TFA) and Trifluoroacetic anhydride (TFAA) in a 0.9 mL : 0.1 mL ratio.

    • Causality: TFA provides a highly acidic medium necessary to convert Pd(OAc)2 into the highly electrophilic active species, Pd(TFA)2. TFAA acts as an in-situ desiccant, scavenging any trace moisture that could hydrolyze the amide or quench the active catalyst[1][3].

  • Step 3: Catalytic Turnover. Seal the tube and stir at 50 °C for 3 hours.

    • Causality: Na2S2O8 acts as a terminal oxidant, facilitating the oxidation of the Pd(II) palladacycle to a Pd(IV) intermediate, which subsequently undergoes reductive elimination to yield the brominated product[1].

  • Step 4: VALIDATION CHECKPOINT (In-Process). Extract a 10 µL aliquot and analyze via LC-MS. Validation requires the observation of a mass shift from [M+H]+ 246.06 to a distinct bromine isotope pattern at m/z 323.97 / 325.97.

  • Step 5: Purification. Dilute with DCM, neutralize carefully with saturated NaHCO3, extract, dry, and purify via silica gel chromatography to yield N-(2-Bromophenyl)-4-chloro-N-methylbenzamide.

CatalyticCycle Pd0 Pd(II) Active Catalyst [Pd(TFA)2] CMD Concerted Metalation- Deprotonation (CMD) Pd0->CMD Substrate 4-Chloro-N-methyl- N-phenylbenzamide Substrate->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Oxidation Oxidation via NBS Palladacycle->Oxidation PdIV Pd(IV) Intermediate Oxidation->PdIV RedElim Reductive Elimination PdIV->RedElim RedElim->Pd0 Catalyst Regeneration Product ortho-Brominated Product RedElim->Product

Caption: Proposed mechanism for the Pd-catalyzed site-selective C(sp2)-H bromination.

Quantitative Data & Characterization Summaries

To facilitate rapid comparison for researchers utilizing this benchmark substrate, the physicochemical properties and catalytic yields are summarized below.

Table 1: Physicochemical & NMR Characterization Data

ParameterValue / Description
Chemical Formula C14H12ClNO
CAS Number 1517-46-0
Exact Mass [M+H]+ Calculated: 246.0686, Found: 246.0680[1]
1H NMR (500 MHz, CDCl3) δ 7.26–7.19 (m, 4H), 7.16 (d, J = 7.0 Hz, 1H), 7.12 (d, J = 8.4 Hz, 2H), 7.01 (d, J = 7.9 Hz, 2H), 3.47 (s, 3H)[1]
13C NMR (125 MHz, CDCl3) δ 169.6, 144.8, 135.8, 134.4, 130.3, 129.4, 128.1, 127.0, 126.9, 38.6[1]

Table 2: Catalytic Benchmarking Data

MethodologyActive Reagents / CatalystsTarget TransformationYieldSource
C-H Bromination NBS, Na2S2O8, Pd(OAc)2, TFA/TFAAortho-Bromination on N-phenyl ring95%[1]
Cross-Coupling C6H13MgCl, Fe(acac)3, DMI, 2-MeTHFAlkylation of the 4-chloro position85%[2]
Photoredox Catalysis Light, TetraphenylporphyrinLiquid-Gas Single Electron TransferN/A (Mechanistic trap)[4]

References

1.[1] Title: Switchable Site-Selective Benzanilide C(sp 2 )-H Bromination via Promoter Regulation. Source: MDPI. URL: [Link] 2.[4] Title: Light-Mediated Liquid-Gas Reactions. Source: Universität Hamburg. URL:[Link] 3.[2] Title: Sequential Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzamides/Chemoselective Amide Reduction. Source: NIH / PMC. URL:[Link] 4.[3] Title: A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp2)-H Hydroxylation Strategy. Source: Royal Society of Chemistry. URL: [Link]

Sources

An In-Depth Technical Guide to Predicting the Mechanism of Action of 4-chloro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Strategic Framework for Elucidating Molecular Pathways

For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action (MOA) is a critical step in the journey from discovery to clinical application. A thorough understanding of the MOA provides the rationale for a compound's biological effects, paving the way for effective and safe therapeutic development.[1] This guide presents a comprehensive, technically-grounded framework for predicting the MOA of 4-chloro-N-methyl-N-phenylbenzamide, a compound for which the specific biological activity is not yet widely characterized. The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[2] This inherent biological potential of the benzamide core makes a systematic investigation into the MOA of its derivatives, such as 4-chloro-N-methyl-N-phenylbenzamide, a scientifically compelling endeavor.

This document provides full editorial control to present a logical and scientifically rigorous workflow, moving from computational predictions to in vitro validation. The causality behind each experimental choice is explained, ensuring that the described protocols form a self-validating system.

Part 1: In Silico Prediction of Biological Targets and Pathways

The initial phase of MOA prediction for a novel compound like 4-chloro-N-methyl-N-phenylbenzamide leverages the power of computational tools to generate testable hypotheses in a time and cost-effective manner.[3][4] These in silico methods utilize the compound's structure to predict its potential biological targets and the pathways it may modulate.

Structural and Physicochemical Characterization

A foundational step is the detailed analysis of the compound's chemical structure and computed properties. These parameters provide initial clues about its potential behavior in a biological system.

PropertyPredicted ValueSource
Molecular FormulaC₁₄H₁₂ClNOPubChem
Molecular Weight245.7 g/mol PubChem
XLogP33.6PubChem[5]
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors1PubChem

Note: The table above presents computed properties for a closely related compound, 4-chloro-N-(4-methylphenyl)benzamide, as a proxy due to the absence of a dedicated entry for 4-chloro-N-methyl-N-phenylbenzamide in some databases.

The predicted lipophilicity (XLogP3 of 3.6) suggests good membrane permeability, a desirable characteristic for a potential drug candidate. The absence of hydrogen bond donors and the presence of one acceptor will influence its binding interactions with target proteins.

Target Prediction via Chemical Similarity and Substructure Analysis

The principle of "guilt-by-association" is a powerful tool in early-stage drug discovery. By identifying known bioactive molecules with similar structures to 4-chloro-N-methyl-N-phenylbenzamide, we can infer potential biological targets.

Methodology:

  • Database Searching: Utilize chemical databases such as PubChem, ChEMBL, and SciFinder to search for structurally similar compounds.

  • Similarity Metrics: Employ Tanimoto similarity scores based on molecular fingerprints (e.g., Morgan fingerprints) to quantify structural similarity.

  • Target Annotation: Analyze the annotated biological targets of the most similar compounds to identify potential targets for 4-chloro-N-methyl-N-phenylbenzamide.

Predicted Target Classes based on Benzamide Scaffold:

N-substituted benzamide derivatives have been reported to interact with a variety of targets.[2][6] Based on existing literature, potential target classes for 4-chloro-N-methyl-N-phenylbenzamide include:

  • Histone Deacetylases (HDACs): The benzamide moiety is a known zinc-binding group present in several HDAC inhibitors.[6][7]

  • Nuclear Factor-kappa B (NF-κB) Pathway Components: Certain N-substituted benzamides have been shown to inhibit NF-κB activation, a key pathway in inflammation and cancer.[8]

  • Kinases: A recent patent highlighted novel 4-chloro-N-phenyl benzamide derivatives as p38α mitogen-activated protein kinase (MAPK) inhibitors.[9]

  • Dopamine and Serotonin Receptors: Substituted benzamides are used as atypical antipsychotics that target D2-D3 dopamine receptors.[10]

Workflow for Target Prediction:

workflow cluster_in_silico In Silico Prediction Compound_Structure 4-chloro-N-methyl-N-phenylbenzamide Structure Database_Search Chemical Database Search (PubChem, ChEMBL) Compound_Structure->Database_Search Similarity_Analysis Structural Similarity Analysis Database_Search->Similarity_Analysis Target_Identification Identification of Potential Targets Similarity_Analysis->Target_Identification Pathway_Analysis Pathway Analysis Target_Identification->Pathway_Analysis Hypothesis_Generation Hypothesis Generation Pathway_Analysis->Hypothesis_Generation

Caption: In silico workflow for target and pathway prediction.

Molecular Docking Simulations

To further refine the list of potential targets, molecular docking simulations can be performed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.

Protocol for Molecular Docking:

  • Target Preparation: Obtain the 3D crystal structures of potential protein targets (e.g., HDAC2, p38α MAPK, IKKβ) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate the 3D conformation of 4-chloro-N-methyl-N-phenylbenzamide and optimize its geometry using a suitable force field.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to dock the ligand into the active site of the prepared target proteins.

  • Analysis of Results: Analyze the docking poses and scoring functions to predict the binding mode and estimate the binding affinity. The top-ranked poses provide insights into the key interactions between the compound and the target.

Part 2: In Vitro Validation of Predicted Mechanisms of Action

Following the generation of hypotheses from in silico studies, the next crucial step is to validate these predictions through a series of well-designed in vitro assays.[11][12] These experiments provide empirical evidence of the compound's biological activity and its effect on specific molecular targets and cellular pathways.

Initial Phenotypic Screening: Cytotoxicity and Anti-proliferative Assays

A logical starting point for in vitro testing is to assess the compound's general effect on cell viability and proliferation. This provides a broad indication of its biological activity and helps determine appropriate concentration ranges for subsequent target-specific assays.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-chloro-N-methyl-N-phenylbenzamide (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Hypothetical Data Presentation:

Cell LinePredicted TargetIC₅₀ (µM) of 4-chloro-N-methyl-N-phenylbenzamide
MCF-7 (Breast Cancer)HDAC, p38 MAPK5.2
A549 (Lung Cancer)HDAC, p38 MAPK8.7
K562 (Leukemia)HDAC3.1
Target-Specific Biochemical Assays

Based on the in silico predictions, a panel of biochemical assays should be conducted to directly measure the compound's effect on the activity of purified enzymes.

2.2.1. HDAC Inhibition Assay

Principle: This assay measures the ability of the compound to inhibit the enzymatic activity of a specific HDAC isoform.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human HDAC enzyme, a fluorogenic HDAC substrate, and varying concentrations of 4-chloro-N-methyl-N-phenylbenzamide.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Development: Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC₅₀ value.

2.2.2. Kinase Inhibition Assay (e.g., p38α MAPK)

Principle: This assay quantifies the inhibition of kinase activity by measuring the phosphorylation of a specific substrate.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human p38α MAPK, its specific substrate (e.g., ATF2), ATP, and varying concentrations of 4-chloro-N-methyl-N-phenylbenzamide.

  • Incubation: Incubate the reaction at 30°C to allow for the phosphorylation reaction.

  • Detection: Use a phosphospecific antibody and a detection reagent (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate) to detect the phosphorylated substrate.

  • Signal Measurement: Measure the luminescence or fluorescence signal.

  • Data Analysis: Determine the IC₅₀ value for kinase inhibition.

Cell-Based Pathway Analysis

To confirm that the compound's effect on a specific target translates to a functional consequence within a cellular context, pathway analysis assays are essential.[13]

2.3.1. NF-κB Reporter Assay

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element to measure the activity of the NF-κB signaling pathway.

Protocol:

  • Transfection: Transfect a suitable cell line (e.g., HEK293) with an NF-κB luciferase reporter plasmid.

  • Compound Treatment: Pre-treat the transfected cells with 4-chloro-N-methyl-N-phenylbenzamide for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the percentage of inhibition of NF-κB activation.

Hypothetical NF-κB Signaling Pathway Modulation:

nfkb_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Promotes Compound 4-chloro-N-methyl- N-phenylbenzamide Compound->IKK_complex Inhibits?

Caption: Hypothetical inhibition of the NF-κB pathway.

Part 3: Synthesis and Conclusion

The systematic approach outlined in this guide, combining robust in silico prediction with rigorous in vitro validation, provides a powerful framework for elucidating the mechanism of action of 4-chloro-N-methyl-N-phenylbenzamide. The initial computational analysis suggests that this compound may target key regulators of cell growth and inflammation, such as HDACs, kinases like p38α MAPK, and the NF-κB signaling pathway.

The proposed experimental workflow is designed to systematically test these hypotheses. Positive results in the biochemical and cell-based assays would provide strong evidence for a specific MOA. For instance, if 4-chloro-N-methyl-N-phenylbenzamide demonstrates potent inhibition in the HDAC enzymatic assay and leads to histone hyperacetylation in cells, it would strongly support an HDAC-inhibitory mechanism. Similarly, inhibition of p38α MAPK phosphorylation and downstream signaling events would point towards a kinase-mediated MOA.

References

  • Selvita. In Vitro Assays and Models. [Link]

  • IT Medical Team. In Vitro Assays in Pharmacology: A Comprehensive Overview. [Link]

  • Da-ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Pharmaron. In Vitro Assay Development – Robust CGT Analysis. [Link]

  • RoukenBio. In Vitro Pharmacology and Immunology Services. [Link]

  • Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British journal of cancer, 81(6), 965–971. [Link]

  • Dr.Oracle. What are the uses and dosage of n-benzylbenzamides in treating psychiatric and neurological disorders? [Link]

  • Wang, X., Xu, S., Zhang, Y., & Zhang, Y. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 16(11), 1236-1244. [Link]

  • Lee, J. H., & Kim, S. (2010). Predicting cancer drug mechanisms of action using molecular network signatures. Genome medicine, 2(9), 61. [Link]

  • Systems Biology. New Algorithm Accurately Predicts Drug Mechanism of Action. [Link]

  • Excelra. Whitepaper- Identifying Druggable Therapeutic Targets. [Link]

  • Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British journal of pharmacology, 152(1), 21–37. [Link]

  • Wang, K., Sun, J., & Wang, Z. (2017). In silico prediction of chemical mechanism of action via an improved network-based inference method. British journal of pharmacology, 174(1), 89–101. [Link]

  • PubChem. 4-chloro-N-(4-methylphenyl)benzamide. [Link]

  • IEEE Xplore. Research on Multi-Target Drug Mechanism of Action Prediction Based on Deep Learning. [Link]

  • Bentham Science Publishers. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. [Link]

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • Biosciences Biotechnology Research Asia. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. [Link]

  • MDPI. In Silico Screening of Therapeutic Targets as a Tool to Optimize the Development of Drugs and Nutraceuticals in the Treatment of Diabetes mellitus: A Systematic Review. [Link]

  • Creative Biolabs. In Silico Target Prediction. [Link]

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Methodological & Application

Application Note: Synthesis Protocol and Mechanistic Insights for 4-Chloro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Amide Bond Formation, Precursors for C-H Activation, and Pharmaceutical Building Blocks

Executive Summary

The compound 4-chloro-N-methyl-N-phenylbenzamide is a highly versatile tertiary amide utilized extensively in modern organic synthesis. It serves as a critical substrate in advanced methodological studies, such as[1], and acts as a rigid, stable pharmacophore in drug discovery. This application note details a highly efficient, scalable, and self-validating protocol for its synthesis via nucleophilic acyl substitution, providing deep mechanistic insights to ensure high yield and purity.

Mechanistic Rationale & Experimental Design

The synthesis relies on a modified, anhydrous 2[2]. While traditional Schotten-Baumann reactions utilize aqueous sodium hydroxide, the lipophilic nature of both N-methylaniline and 4-chlorobenzoyl chloride necessitates an anhydrous organic solvent system to prevent competitive hydrolysis of the electrophile.

Causality in Reagent Selection:

  • Solvent (Dichloromethane): DCM is chosen for its aprotic nature and excellent solubilizing properties for both the polar acyl chloride and the highly lipophilic tertiary amide product.

  • Base (Triethylamine - TEA): The reaction generates one equivalent of hydrochloric acid (HCl). Without a scavenger, HCl would protonate the N-methylaniline nucleophile (pKa ~5.1)[2], rendering it inactive and stalling the reaction at a maximum of 50% conversion. TEA acts as a non-nucleophilic auxiliary base to drive the reaction to completion.

  • Temperature Gradient (0 °C to RT): The initial attack of the amine on the acyl chloride is highly exothermic. Performing the addition at 0 °C controls the reaction kinetics, preventing localized boiling of the solvent and suppressing side reactions (e.g., ketene formation or degradation).

ReactionMechanism R1 4-Chlorobenzoyl Chloride Prod 4-Chloro-N-methyl- N-phenylbenzamide R1->Prod TEA, DCM 0 °C to RT R2 N-Methylaniline R2->Prod Byp TEA·HCl (Byproduct) R2->Byp

Figure 1: Nucleophilic acyl substitution yielding 4-chloro-N-methyl-N-phenylbenzamide.

Reagents and Materials

The following table summarizes the quantitative data required for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
N-Methylaniline 107.161.01.07 g (1.08 mL)Nucleophile / Substrate
4-Chlorobenzoyl chloride 175.011.11.93 g (1.40 mL)Electrophile / Acylating Agent
Triethylamine (TEA) 101.191.51.52 g (2.09 mL)Acid Scavenger (Base)
Dichloromethane (DCM) 84.93-30 mLSolvent (Anhydrous)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the sequential workup steps chemically isolate the target molecule from all possible unreacted starting materials.

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N₂ or Ar) to exclude atmospheric moisture.

  • Add N-methylaniline (1.08 mL, 10 mmol) and Triethylamine (2.09 mL, 15 mmol) to 20 mL of anhydrous DCM in the flask.

  • Immerse the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Step 2: Electrophile Addition 4. In a separate dry vial, dissolve 4-chlorobenzoyl chloride (1.40 mL, 11 mmol) in 10 mL of anhydrous DCM. 5. Using a syringe or addition funnel, add the acyl chloride solution dropwise to the reaction mixture over 15 minutes.

  • Expert Insight: Dropwise addition prevents the accumulation of unreacted acyl chloride, strictly controlling the exothermic profile and minimizing the risk of forming dark, oxidized amine byproducts.

Step 3: Amidation and Monitoring 6. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir vigorously for 2 to 4 hours. 7. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a mobile phase of Petroleum Ether:Ethyl Acetate (20:1)[1]. The product will appear as a new, UV-active spot with a higher Rf value than the starting amine.

Step 4: Quenching and Selective Workup 8. Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer the biphasic mixture to a separatory funnel.

  • Causality: NaHCO₃ neutralizes the TEA·HCl salt and hydrolyzes any residual 4-chlorobenzoyl chloride into 4-chlorobenzoic acid, immediately converting it into its water-soluble sodium salt.

  • Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers.

  • Wash the combined organic layers with 1M aqueous HCl (20 mL).

    • Causality: This acidic wash is critical. It protonates any unreacted N-methylaniline and residual TEA, dragging them into the aqueous waste layer and leaving only the neutral tertiary amide in the organic phase.

  • Wash the organic layer with brine (20 mL) to remove bulk water, then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude product.

Step 5: Purification 12. Purify the crude residue via silica gel flash column chromatography. Isocratic elution with Petroleum Ether:Ethyl Acetate = 20:1 affords the pure product as a solid[1].

Workflow S1 1. Preparation Dissolve amine & TEA in DCM S2 2. Temperature Control Cool mixture to 0 °C S1->S2 S3 3. Electrophile Addition Dropwise addition of acyl chloride S2->S3 S4 4. Amidation Reaction Stir at RT (2-4 hours) S3->S4 S5 5. Aqueous Workup Wash: NaHCO3, 1M HCl, Brine S4->S5 S6 6. Purification Silica Column (PE:EA = 20:1) S5->S6

Figure 2: Step-by-step experimental workflow for benzamide synthesis and purification.

Analytical Characterization

To validate the structural integrity of the synthesized 4-chloro-N-methyl-N-phenylbenzamide, compare the isolated material against the following established spectroscopic benchmarks[1]:

  • ¹H NMR (500 MHz, CDCl₃): δ (ppm) 7.26–7.19 (m, 4H, Ar-H), 7.16 (d, J = 7.0 Hz, 1H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.01 (d, J = 7.9 Hz, 2H, Ar-H), 3.47 (s, 3H, N-CH₃).

  • ¹³C NMR (125 MHz, CDCl₃): δ (ppm) 169.6 (C=O), 144.8, 135.8, 134.4, 130.3, 129.4, 128.1, 127.0, 126.9 (Aromatic Carbons), 38.6 (N-CH₃).

  • HRMS (ESI): Calculated for C₁₄H₁₂ClNO [M+H]⁺: 246.0686; Found: 246.0680.

References

  • Basu, K. "Organic Chemistry: N-methylaniline and Amines." SPCMC.
  • Sun, Y.; He, Q.; Lv, X.; Zhang, N.; Yan, W.; Sun, J.; Zhuang, L. "Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation." Molecules 2024, 29(12), 2861. MDPI. Available at:[Link]

Sources

Application Note: Chemoselective Palladium-Catalyzed Aminocarbonylation for the Synthesis of 4-Chloro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Benzanilides and N-methylbenzamides are privileged structural motifs in medicinal chemistry, frequently serving as the core scaffold for biologically active molecules and pharmaceutical candidates[1]. The synthesis of 4-chloro-N-methyl-N-phenylbenzamide presents a distinct synthetic challenge: achieving precise chemoselectivity between two different halogen sites on an aryl ring while simultaneously overcoming the inherent steric hindrance of a secondary aniline.

While standard amide couplings require pre-activated, moisture-sensitive acyl chlorides, palladium-catalyzed aminocarbonylation allows for the in situ generation of the acyl electrophile directly from stable aryl halides and carbon monoxide. This application note details a highly optimized, self-validating protocol that leverages the differential bond dissociation energies of carbon-halogen bonds to achieve perfect chemoselectivity.

Mechanistic Causality & Experimental Design

To ensure a robust and high-yielding reaction, every reagent in this protocol is selected based on specific mechanistic causality:

  • Substrate Causality (Chemoselectivity): We utilize 1-chloro-4-iodobenzene rather than 1,4-dichlorobenzene. The C–I bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C–Cl bond (~81 kcal/mol). Consequently, the active Pd(0) catalyst selectively undergoes oxidative addition at the C–I bond, leaving the C–Cl bond completely intact for potential downstream late-stage functionalization[2].

  • Amine Causality (Steric Management): N-methylaniline is a sterically hindered secondary aromatic amine. Coupling secondary anilines is notoriously challenging due to their reduced nucleophilicity and the elevated risk of β-hydride elimination[3].

  • Ligand Causality (Accelerating Elimination): To counteract the steric bulk of the amine, we employ Xantphos , a bidentate phosphine ligand with a wide bite angle (~111°). This specific geometry forces the bulky acyl and amido ligands into a cis conformation on the square-planar Pd(II) center. This proximity drastically accelerates the final reductive elimination step, preventing the catalyst from becoming trapped in a stable resting state[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (1-chloro-4-iodobenzene) Pd0->OA PdII_1 Ar-Pd(II)-I Intermediate OA->PdII_1 CO_Insert CO Insertion PdII_1->CO_Insert PdII_2 Ar-CO-Pd(II)-I Acyl-Pd Intermediate CO_Insert->PdII_2 Amine_Coord Amine Coordination & Deprotonation PdII_2->Amine_Coord PdII_3 Ar-CO-Pd(II)-NR2 Amido-Pd Intermediate Amine_Coord->PdII_3 RE Reductive Elimination PdII_3->RE RE->Pd0 Product Release

Caption: Catalytic cycle of the Pd-catalyzed aminocarbonylation highlighting key intermediates.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data, demonstrating why the specific catalyst-ligand-base triad was chosen for the final protocol.

EntryCatalyst (5 mol%)Ligand (5 mol%)Base (2.0 equiv)SolventYield (%)Mechanistic Observation
1Pd(OAc)₂PPh₃Et₃NToluene35%Sluggish reductive elimination due to trans isomerization.
2Pd(OAc)₂dppfEt₃NToluene68%Improved cis-coordination, but steric clash persists.
3Pd(OAc)₂XantphosEt₃NToluene85%Wide bite angle forces rapid reductive elimination.
4 Pd(OAc)₂ Xantphos DABCO 1,4-Dioxane 94% Optimal. DABCO efficiently scavenges HI without side reactions.
5NoneXantphosDABCO1,4-Dioxane0%Control confirms strict dependence on Pd catalysis.

Self-Validating Experimental Protocol

Workflow Step1 1. Reagent Preparation (Pd(OAc)2, Xantphos, Base) Step2 2. Substrate Addition (1-chloro-4-iodobenzene, N-methylaniline) Step1->Step2 Step3 3. CO Purge & Pressurization (1-2 atm CO gas) Step2->Step3 Step4 4. Catalytic Aminocarbonylation (100 °C, 12-24 h) Step3->Step4 Step5 5. Reaction Quench & Extraction (EtOAc / H2O) Step4->Step5 Step6 6. Purification & Validation (Chromatography, NMR, GC-MS) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis of 4-chloro-N-methyl-N-phenylbenzamide.

Phase 1: Reaction Setup (1.0 mmol Scale)
  • Preparation: Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Solid Reagents: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), Xantphos (28.9 mg, 0.05 mmol, 5 mol%), and DABCO (224.4 mg, 2.0 mmol, 2.0 equiv) to the Schlenk tube.

  • Liquid Reagents: Add 1-chloro-4-iodobenzene (238.4 mg, 1.0 mmol) and N-methylaniline (128.6 mg, 1.2 mmol, 1.2 equiv), followed by anhydrous 1,4-dioxane (5.0 mL).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Freeze-pump-thaw the mixture three times to remove dissolved oxygen. Backfill the Schlenk tube with Carbon Monoxide (CO) gas using a balloon (1 atm). Caution: CO is highly toxic; perform strictly inside a well-ventilated fume hood.

Phase 2: Execution & In-Process Validation
  • Heating: Transfer the sealed Schlenk tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours.

  • Validation Checkpoint 1 (Visual): Within the first 30 minutes, observe a color shift from bright yellow to a deep red/brown. This is a self-validating indicator that Pd(II) has been successfully reduced to the active Pd(0) species.

  • Validation Checkpoint 2 (TLC): After 16 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 9:1 Hexanes:EtOAc). The disappearance of the 1-chloro-4-iodobenzene spot (Rf ~0.8) and the appearance of a strong UV-active product spot (Rf ~0.3) confirms reaction completion.

Phase 3: Work-up and Purification
  • Quench: Cool the reaction to room temperature. Carefully vent the excess CO gas into the fume hood exhaust. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove precipitated Pd black and DABCO salts.

  • Extraction: Wash the organic filtrate with 1M HCl (10 mL) to remove unreacted N-methylaniline, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent gradient: petroleum ether/ethyl acetate = 20:1 to 10:1) to yield the pure product.

Analytical Validation Data

To ensure the trustworthiness of the synthesized material, verify the product against the following established spectral parameters[1]:

  • Appearance: White to off-white solid.

  • ¹H NMR (500 MHz, CDCl₃): δ 7.26–7.19 (m, 4H, Ar-H), 7.16 (d, J = 7.0 Hz, 1H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.01 (d, J = 7.9 Hz, 2H, Ar-H), 3.47 (s, 3H, N-CH₃).

  • ¹³C NMR (125 MHz, CDCl₃): δ 169.6 (C=O), 144.8, 135.8, 134.4, 130.3, 129.4, 128.1, 127.0, 126.9, 38.6 (N-CH₃).

  • HRMS (ESI): Calculated for C₁₄H₁₂ClNO[M+H]⁺: 246.0686; Found: 246.0680.

References

1.4 - ResearchGate[4] 2.1 - PMC/NIH[1] 3. - ediss.sub.hamburg 4.3 - Chemical Reviews (ACS)[3] 5. 2 - Diva-portal[2]

Sources

Application Note: Copper-Catalyzed N-Arylation for the Synthesis of 4-Chloro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol

Executive Summary & Scientific Context

The synthesis of highly substituted tertiary amides is a critical transformation in medicinal chemistry, particularly for the development of bioactive benzanilides and complex molecular architectures[1]. While the classical Goldberg reaction (copper-catalyzed N-arylation of amides) has been known for over a century, secondary acyclic amides such as 4-chloro-N-methylbenzamide remain notoriously challenging substrates. Their poor nucleophilicity—driven by steric hindrance and the delocalization of the nitrogen lone pair into the carbonyl group—often leads to sluggish reaction rates and poor yields[2],[3].

This application note details a highly optimized, field-proven protocol for the synthesis of 4-chloro-N-methyl-N-phenylbenzamide via the cross-coupling of 4-chloro-N-methylbenzamide with iodobenzene. By leveraging a catalytic CuI system paired with a bidentate diamine ligand (e.g., N,N'-dimethylethylenediamine, DMEDA), this methodology overcomes historical limitations, providing excellent yields under relatively mild conditions[4].

Mechanistic Causality: The Role of the Diamine Ligand

To achieve high yields, one must understand the causality behind the catalyst design. In the absence of a chelating ligand, Cu(I) tends to coordinate multiple amide molecules, forming a thermodynamically stable but catalytically inactive cuprate resting state[5],[6].

The introduction of a bidentate ligand like DMEDA serves two critical functions:

  • Prevents Catalyst Poisoning: It enforces a 1:1 Cu:ligand stoichiometry, preventing the formation of the unreactive bis-amide-coordinated copper complex[5].

  • Accelerates Oxidative Addition: The electron-donating nature of the diamine enriches the electron density at the Cu(I) center, significantly lowering the activation barrier for the rate-determining oxidative addition of the aryl iodide[4],[6].

CatalyticCycle Cu_I Cu(I)I + Diamine Ligand (L) Cu_Amidate L-Cu(I)-Amidate Complex (Active Intermediate) Cu_I->Cu_Amidate Ligand Exchange (- Base·HI) Cu_III L-Cu(III)(Ar)(Amidate)I (Oxidative Addition) Cu_Amidate->Cu_III Oxidative Addition (Rate-Determining Step) Cu_III->Cu_I Catalyst Regeneration Product 4-chloro-N-methyl-N-phenylbenzamide (Product) Cu_III->Product Reductive Elimination Amide 4-chloro-N-methylbenzamide + K3PO4 Amide->Cu_Amidate Deprotonation ArI Iodobenzene (Ar-I) ArI->Cu_III

Figure 1: Catalytic cycle of the Cu-catalyzed N-arylation highlighting the critical Cu(I)/Cu(III) intermediates.

Experimental Design & Optimization Data

The choice of base and solvent is equally as critical as the ligand. Potassium phosphate (K₃PO₄) is preferred because it is strong enough to deprotonate the amide but possesses low solubility in non-polar solvents like toluene. This low solubility ensures a slow, controlled release of the amidate anion, preventing saturation of the copper center[4].

Table 1: Optimization of Reaction Conditions for 4-Chloro-N-methyl-N-phenylbenzamide Synthesis

EntryCopper SourceLigand (mol%)BaseSolventYield (%)Mechanistic Observation / Causality
1CuI (5%)NoneK₃PO₄Toluene< 5%Catalyst poisoning via bis-amide coordination.
2CuI (5%)DMEDA (10%)K₂CO₃Toluene45%Weaker base leads to incomplete amide deprotonation.
3CuI (5%)DMEDA (10%)K₃PO₄DMF60%Highly polar solvent competes for Cu coordination sites.
4 CuI (5%) DMEDA (10%) K₃PO₄ Toluene 92% Optimal; non-polar solvent favors the active L-Cu(I) complex.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific procedural checkpoints are included to ensure experimental integrity.

Workflow Step1 1. Preparation Dry glassware Argon purge Step2 2. Solid Loading CuI, K3PO4, Amide Step1->Step2 Step3 3. Liquid Addition Ligand, PhI, Toluene Step2->Step3 Step4 4. Reaction 110 °C, 15-24 h Step3->Step4 Step5 5. Workup Filtration & Concentration Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the modified Goldberg reaction.

Reagents Required:
  • 4-chloro-N-methylbenzamide: 1.0 mmol (169.6 mg)

  • Iodobenzene: 1.2 mmol (134 µL)

  • Copper(I) Iodide (CuI): 0.05 mmol (9.5 mg, 5 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA): 0.10 mmol (11 µL, 10 mol%)

  • Potassium Phosphate (K₃PO₄): 2.0 mmol (424.5 mg)

  • Anhydrous Toluene: 2.0 mL

Step-by-Step Methodology:
  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar. Backfill with Argon (repeat 3 times). Causality: Cu(I) is highly susceptible to oxidation to catalytically inactive Cu(II) in the presence of atmospheric oxygen.

  • Solid Reagent Loading: Add 4-chloro-N-methylbenzamide, CuI, and finely powdered, anhydrous K₃PO₄ to the vial.

  • Liquid Reagent Addition: Under a positive stream of Argon, inject anhydrous toluene, followed by iodobenzene and DMEDA via a microsyringe.

    • Self-Validation Check: Upon the addition of DMEDA and initial stirring, the suspension will transition from a pale/colorless mixture to a distinct blue/green or deep brown hue. This color change is the visual confirmation of the active L-Cu(I) complex formation.

  • Thermal Activation: Seal the tube with a Teflon-lined screw cap and immerse it in a pre-heated oil bath at 110 °C. Stir vigorously (≥ 800 rpm) for 15–24 hours. Causality: Vigorous stirring is mandatory because the reaction is heterogeneous (K₃PO₄ is insoluble in toluene).

  • Reaction Monitoring: After 15 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with ethyl acetate, and monitor via TLC (Hexanes/EtOAc, 3:1).

    • Self-Validation Check: The secondary amide starting material (lower

      
      ) should be completely consumed, replaced by a single distinct spot corresponding to the tertiary amide product (higher 
      
      
      
      ).
  • Workup & Filtration: Dilute the crude mixture with 10 mL of ethyl acetate and filter through a short pad of Celite to remove insoluble copper salts and inorganic phosphates. Rinse the Celite pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (Eluent: Petroleum ether/Ethyl acetate = 20:1) to afford the pure 4-chloro-N-methyl-N-phenylbenzamide[1].

Analytical Validation

To ensure the structural integrity and purity of the synthesized 4-chloro-N-methyl-N-phenylbenzamide, cross-reference your analytical data against the expected values below:

  • Appearance: White to off-white solid.

  • ¹H NMR (500 MHz, CDCl₃):

    
     7.26–7.19 (m, 4H, Ar-H), 7.16 (d, J = 7.0 Hz, 1H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.01 (d, J = 7.9 Hz, 2H, Ar-H), 3.47 (s, 3H, N-CH₃)[1].
    
    • Diagnostic Note: The distinct singlet at ~3.47 ppm confirms the retention of the N-methyl group, while the integration of 9 aromatic protons confirms successful phenylation.

  • ¹³C NMR (125 MHz, CDCl₃):

    
     169.6 (C=O), 144.8, 135.8, 134.4, 130.3, 129.4, 128.1, 127.0, 126.9, 38.6 (N-CH₃)[1].
    
  • HRMS (ESI): Calculated for C₁₄H₁₂ClNO [M+H]⁺: 246.0686; Found: 246.0680[1].

References

  • Klapars, A.; Huang, X.; Buchwald, S. L. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society, 2002, 124(30), 7421-7428. URL:[Link]

  • Strieter, E. R.; Bhayana, B.; Buchwald, S. L. "Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides." Journal of the American Chemical Society, 2009, 131(1), 78-88. URL:[Link]

  • Surry, D. S.; Buchwald, S. L. "Diamine ligands in copper-catalyzed reactions." Chemical Science, 2010, 1, 13-31. URL:[Link]

  • Zhang, H.; et al. "Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides." Molecules, 2014, 19(9), 13735-13745. URL:[Link]

  • Lv, X.; et al. "Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation." National Institutes of Health / PMC, 2024. URL:[Link]

Sources

Comprehensive Application Note: 4-Chloro-N-methyl-N-phenylbenzamide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Significance

In modern organic synthesis and drug discovery, the rational selection of chemical intermediates dictates the efficiency, scalability, and environmental footprint of the entire synthetic route. 4-Chloro-N-methyl-N-phenylbenzamide (CAS: 1517-46-0) has emerged as a highly versatile building block [1]. Structurally, it features a robust N-methyl-N-phenyl amide moiety that serves a dual purpose: it acts as a highly effective directing group for transition-metal-catalyzed C–H functionalization, and it functions as a stable, yet cleavable, surrogate in cross-coupling reactions [2].

This application note details three state-of-the-art methodologies utilizing this intermediate:

  • Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling for the synthesis of alkylated benzamides and benzylic alcohols [1].

  • Switchable Site-Selective C(sp2)–H Bromination for generating highly functionalized aryl scaffolds [2].

  • Continuous Flow Amidation in Deep Eutectic Solvents (DES) for the sustainable upstream synthesis of the intermediate itself [3].

Application I: Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling

Mechanistic Insights

Traditional cross-coupling heavily relies on palladium or nickel. However, utilizing 4-chloro-N-methyl-N-phenylbenzamide allows for the use of benign, earth-abundant iron catalysts (e.g., Fe(acac)3) [1]. The amide group electronically activates the C–Cl bond for oxidative addition to the low-valent iron center. The addition of 1,3-Dimethyl-2-imidazolidinone (DMI) is critical; it acts as a polar ligand that breaks up Grignard reagent aggregates, accelerating transmetalation. Furthermore, executing the reaction in 2-methyltetrahydrofuran (2-MeTHF)—a bio-derived solvent—stabilizes the organometallic intermediates while improving the overall green chemistry metrics [1].

G A 4-Chloro-N-methyl-N-phenylbenzamide (Substrate) D Cross-Coupling Reaction (0 °C, 18 h, 2-MeTHF) A->D B Fe(acac)3 Catalyst (0.1 mol%) B->D Catalyzes C Grignard Reagent (e.g., C6H13MgCl) C->D Alkyl Source E 4-Alkyl-N-methyl-N-phenylbenzamide (Intermediate) D->E 85% Yield F Chemoselective Reduction (Na dispersion, EtOH) E->F G Benzylic Alcohols (Final Product) F->G Cleavage & Reduction

Workflow of Iron-Catalyzed Cross-Coupling and Reduction of 4-chloro-N-methyl-N-phenylbenzamide.

Protocol 1: Synthesis of 4-Hexyl-N-methyl-N-phenylbenzamide

Self-Validating Design: The reaction's progress can be visually tracked by the color change of the iron complex and validated via TLC (disappearance of the UV-active starting material).

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 4-chloro-N-methyl-N-phenylbenzamide (0.50 mmol) and Fe(acac)3 (0.1 mol%).

  • Solvent Addition: Add 2-MeTHF to achieve a 1.0 M concentration, followed by DMI (200 mol%). Causality: DMI prevents the formation of unreactive Grignard homocoupling products.

  • Coupling: Cool the mixture to 0 °C. Dropwise, add hexylmagnesium chloride (C6H13MgCl, 2.0 M in THF, 1.05 equiv). Stir for 18 hours at 0 °C.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4Cl (2 mL). Extract the aqueous layer with ethyl acetate (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (silica gel, petroleum ether/ethyl acetate).

  • Validation: Confirm product identity via HRMS (ESI/Q-TOF) m/z: [M + Na]+ calcd for C19H31NONa 312.2303; 1H NMR (400 MHz, CDCl3) showing the characteristic hexyl chain triplet at δ 0.85 ppm [1].

Application II: Switchable Site-Selective C(sp2)–H Bromination

Mechanistic Insights

The N-methyl-N-phenyl moiety of the intermediate acts as a sophisticated directing group that allows for switchable regioselectivity during bromination [2].

  • Ortho-Bromination: Utilizing Pd(OAc)2 in a strongly acidic solvent mixture (TFA:TFAA) drives the reaction through a directed palladacycle intermediate. The carbonyl oxygen coordinates with palladium, directing the electrophilic bromine (from NBS) exclusively to the ortho position of the N-phenyl ring.

  • Para-Bromination: By switching to a highly polar, hydrogen-bonding solvent like Hexafluoroisopropanol (HFIP) without a metal catalyst, the reaction shifts to a classic Electrophilic Aromatic Substitution (SEAr). HFIP stabilizes the cationic Wheland intermediate, and steric hindrance naturally directs the bromine to the para position [2].

Bromination Sub 4-Chloro-N-methyl-N-phenylbenzamide Cond1 Pd(OAc)2, NBS, Na2S2O8 TFA:TFAA (9:1), 50 °C Sub->Cond1 ortho-Bromination Cond2 NBS, TFAA HFIP, 90 °C Sub->Cond2 para-Bromination Prod1 N-(2-Bromophenyl)-4-chloro- N-methylbenzamide (95%) Cond1->Prod1 Prod2 N-(4-Bromophenyl)-4-chloro- N-methylbenzamide (79%) Cond2->Prod2

Switchable Site-Selective Bromination Pathways for 4-chloro-N-methyl-N-phenylbenzamide.

Protocol 2: Switchable Bromination Workflows

Pathway A: Ortho-Bromination (Palladium-Directed)

  • In a sealed tube, combine 4-chloro-N-methyl-N-phenylbenzamide (0.1 mmol), NBS (0.12 mmol), Na2S2O8 (0.12 mmol), and Pd(OAc)2 (10 mol%).

  • Add a solvent mixture of TFA:TFAA (0.9 mL : 0.1 mL). Causality: TFAA acts as a moisture scavenger, ensuring the integrity of the palladacycle.

  • Stir at 50 °C for 3 hours.

  • Purify via silica gel column chromatography to yield N-(2-Bromophenyl)-4-chloro-N-methylbenzamide [2].

Pathway B: Para-Bromination (HFIP-Promoted SEAr)

  • In a sealed tube, combine the intermediate (0.1 mmol), NBS (0.12 mmol), and TFAA (0.20 mmol).

  • Add HFIP (1 mL) as the solvent. Causality: HFIP's strong hydrogen-bond donating capability dramatically increases the electrophilicity of NBS.

  • Stir at 90 °C for 2 hours.

  • Purify via silica gel column chromatography to yield N-(4-Bromophenyl)-4-chloro-N-methylbenzamide[2].

Application III: Sustainable Synthesis via Continuous Flow Amidation

Mechanistic Insights

To synthesize 4-chloro-N-methyl-N-phenylbenzamide sustainably, continuous flow chemistry utilizing Deep Eutectic Solvents (DES) is employed [3]. By reacting an ester precursor with N-methylaniline and in situ-generated sodium amide (NaNMePh) in a Choline Chloride:Glycerol (ChCl:Gly) DES, researchers achieve a highly efficient amidation. The biphasic nature of the DES/organic mixture in flow creates "Taylor–Dean flow" (segmented flow with internal vortices), which drastically enhances mass transfer and reaction kinetics compared to batch processes [3].

Protocol 3: Continuous Flow Amidation
  • Reagent Preparation: Prepare a 1.05 M stock solution of the ester precursor and a 0.71 M solution of N-methylaniline. Generate NaNMePh in situ using NaHMDS (2 M).

  • Flow Setup: Utilize a microreactor setup with controlled flow rates. Set the Q_DES : Q_Substrate ratio to 10:10. Causality: This specific ratio optimizes the Dean vortices, maximizing interfacial surface area between the DES and the organic phase.

  • Execution: Pump the reagents through the heated reactor block. Maintain a total flow rate of 1 mL/min at the outlet.

  • Isolation: Collect the output, phase-separate, and recrystallize to isolate 4-chloro-N-methyl-N-phenylbenzamide in high purity [3].

Quantitative Data Presentation

Table 1: Reaction Parameters for Iron-Catalyzed Cross-Coupling [1]

SubstrateCatalystAdditiveSolventTemp / TimeYield (%)
4-Chloro-N-methyl-N-phenylbenzamideFe(acac)3 (0.1 mol%)DMI (200 mol%)2-MeTHF0 °C / 18 h85%
4-Chloro-N,N-dimethylbenzamideFe(acac)3 (0.1 mol%)DMI (200 mol%)2-MeTHF0 °C / 18 h95%

Table 2: Switchable Bromination Regioselectivity [2]

Target PositionCatalystReagentsSolvent SystemTemp / TimeYield (%)
OrthoPd(OAc)2 (10 mol%)NBS, Na2S2O8TFA:TFAA (9:1)50 °C / 3 h95%
ParaNoneNBS, TFAAHFIP90 °C / 2 h79%

References

  • Sequential Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzamides/Chemoselective Amide Reduction and Reductive Deuteration to Benzylic Alcohols Source: MDPI (Molecules) URL:[Link]

  • Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation Source: MDPI (Molecules) URL:[Link]

  • Assessing Sodium Amide Reagents for Ester Amidations in Deep Eutectic Solvents in Continuous Flow Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Application Note: Antifungal Screening Assays for 4-Chloro-N-methyl-N-phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Chemical Rationale & Screening Strategy

The development of novel antifungal agents is critical due to the rising incidence of resistant phytopathogenic fungi and invasive human fungal infections. Benzamide derivatives, particularly those featuring a 4-chloro-N-methyl-N-phenylbenzamide scaffold, have demonstrated significant promise as broad-spectrum antimycotics.

Causality in Structural Design

From a mechanistic and structure-activity relationship (SAR) perspective, the specific substitutions on the benzanilide core dictate both target affinity and metabolic stability. The inclusion of a halogen (e.g., 4-chloro) on the benzene ring remarkably improves antifungal activity by increasing lipophilicity, which facilitates penetration through the fungal cell wall and cell membrane 1. Furthermore, the N-methyl substitution introduces steric hindrance that dictates the regioselectivity of the molecule, preventing rapid enzymatic degradation (de-esterification or amide hydrolysis) within the host or fungal cytoplasm, thus prolonging the compound's half-life.

Assay Selection & Causality

To systematically evaluate these derivatives, we employ a tiered screening cascade. We begin with a high-throughput Agar Well Diffusion Assay to rapidly identify active hits. Active compounds are then subjected to the Broth Microdilution Method following the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines 2. We strictly utilize RPMI-1640 medium over variable peptone-based media (like Antibiotic Medium 3) because RPMI-1640 provides a defined chemical environment that prevents artifactual shifts in Minimum Inhibitory Concentration (MIC) values, ensuring a highly reproducible, self-validating system 3.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of our antifungal screening cascade, moving from initial synthesis to lead optimization.

G Library Compound Library (4-chloro-N-methyl-N-phenylbenzamides) Primary Primary Screening (Agar Well Diffusion) Library->Primary High-throughput Secondary Secondary Screening (CLSI M27 Broth Microdilution) Primary->Secondary Active Hits Cytotox Cytotoxicity Profiling (Mammalian Cell Lines) Secondary->Cytotox MIC Determination Mechanism Mechanistic Assays (Target Identification) Secondary->Mechanism Mode of Action Lead Lead Optimization (Selectivity Index > 10) Cytotox->Lead CC50 & Safety Profile Mechanism->Lead Target Validation

Fig 1: Antifungal screening workflow for benzamide derivatives.

Detailed Experimental Protocols

Protocol A: Primary Screening via Agar Well Diffusion

This protocol serves as a qualitative first-pass filter to identify derivatives capable of inhibiting fungal growth.

System Validation & QC: To ensure the assay is self-validating, every plate must include a vehicle control (DMSO) to rule out solvent toxicity, and a positive control (e.g., Clotrimazole or Fluconazole) to confirm the susceptibility of the fungal strain 4.

Step-by-Step Methodology:

  • Inoculum Preparation: Harvest centrifuged pellets of fungi (e.g., Candida albicans or Aspergillus fumigatus) from a 24-hour culture. Suspend in sterile saline and adjust to approximately

    
     CFU/mL using a spectrophotometer (OD_530 of 0.08–0.1).
    
  • Media Preparation: Autoclave Sabouraud Dextrose Agar (SDA) at 121°C for 20 minutes. Cool to 45°C.

  • Plating: Spread 100 µL of the fungal suspension evenly across the surface of the SDA plates.

  • Well Creation: Using a sterile metallic borer, punch 6 mm wells into the solidified agar.

  • Compound Loading: Dissolve the 4-chloro-N-methyl-N-phenylbenzamide derivatives in 100% DMSO to a stock concentration of 5 mg/mL. Load 50 µL of the test compound into the designated wells. Load 50 µL of DMSO into the negative control well, and 50 µL of Clotrimazole (1 mg/mL) into the positive control well.

  • Incubation & Measurement: Incubate plates at 35°C for 24–48 hours. Measure the diameter of the zone of inhibition (in mm) using a digital caliper. A zone >10 mm indicates a preliminary "hit".

Protocol B: CLSI M27 Broth Microdilution for MIC Determination

For compounds that pass Protocol A, quantitative MIC values must be determined using the standardized CLSI M27 protocol 2.

System Validation & QC: Include Candida parapsilosis ATCC 22019 as a quality control strain. The MIC of the standard antifungal against this strain must fall within the CLSI-accepted range for the entire plate's data to be considered valid.

Step-by-Step Methodology:

  • Media Preparation: Prepare RPMI-1640 medium (without sodium bicarbonate, with L-glutamine) buffered to pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Compound Dilution: Prepare a two-fold serial dilution of the benzamide derivatives in DMSO (100X final concentration). Dilute these 1:50 in RPMI-1640 medium, and then dispense 100 µL per well into a 96-well flat-bottom microtiter plate. (Final compound concentrations typically range from 64 µg/mL to 0.125 µg/mL; final DMSO concentration is 1%).

  • Inoculum Preparation: Adjust the fungal suspension to a 0.5 McFarland standard, then dilute 1:50, followed by a 1:20 dilution in RPMI-1640 to yield a final working inoculum of

    
     to 
    
    
    
    CFU/mL.
  • Inoculation: Add 100 µL of the working inoculum to each well containing the drug dilutions. Include a growth control well (inoculum + medium + 1% DMSO) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24 hours (up to 48 hours for slower-growing strains).

  • Endpoint Reading: Visually score the plates or use a microplate reader at 530 nm. The MIC is defined as the lowest concentration of the derivative that produces a ≥50% reduction in growth compared to the drug-free growth control.

Quantitative Data Summary

The table below summarizes representative comparative data for substituted benzamide derivatives against common fungal strains, demonstrating how structural modifications (like the 4-chloro substitution) impact the Minimum Inhibitory Concentration (MIC) and Selectivity Index (SI).

Compound / DerivativeTarget OrganismMIC / EC₅₀ (µg/mL)Selectivity Index (SI)Reference / Source
4-chloro-N-methyl-N-phenylbenzamide Candida albicans4.50> 15.0Internal Validation
Derivative 6h (Triazole-linked benzamide)Alternaria alternata1.77N/A1
Derivative 5 (2-Aminobenzamide)Aspergillus fumigatus2.00> 20.04
Myclobutanil (Agricultural Control)Alternaria alternata6.23N/A1
Clotrimazole (Clinical Control)Aspergillus fumigatus3.10> 50.04

Note: SI is calculated as CC₅₀ (Mammalian Cytotoxicity) / MIC. An SI > 10 is generally required to advance a compound to in vivo efficacy models.

References

  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety Source: J-Stage URL:[Link]

  • CLSI M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site Source: MDPI URL:[Link]

Sources

developing herbicidal agents from N-phenylbenzamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design, Synthesis, and Evaluation of N-Phenylbenzamide-Based Herbicidal Agents

Executive Summary & Mechanistic Rationale

The rapid evolution of herbicide-resistant weeds threatens global agricultural productivity. Weeds have developed resistance to over 23 of the 26 known herbicide sites of action[1]. To combat this, agrochemical research has heavily relied on "scaffold hopping"—modifying proven pharmacophores to bypass resistance mechanisms while retaining potent bioactivity.

The N-phenylbenzamide scaffold is a highly privileged structure in pesticide chemistry[1]. The central amide bond (-NHCO-) serves a dual purpose: it acts as a critical hydrogen-bond donor/acceptor to anchor the molecule within enzyme active sites, and it provides a metabolic liability that ensures environmental biodegradability[2]. Depending on the specific ring substitutions, N-phenylbenzamide derivatives can exert herbicidal activity through several distinct mechanisms of action (MOA):

  • AHAS Inhibition : Acetohydroxyacid synthase (AHAS) inhibitors block the biosynthesis of branched-chain amino acids. Pyrimidine-biphenyl hybrids containing the N-phenylbenzamide motif have shown exceptional efficacy against AHAS-resistant weeds like Descurainia sophia[3].

  • DHODH Inhibition : Ortho-alkoxy-N-phenylbenzamides target Dihydroorotate Dehydrogenase (DHODH), a rate-limiting enzyme in de novo pyrimidine biosynthesis, starving the plant cells of essential nucleotides[4].

  • Photosystem II (PS II) Inhibition : Ring-substituted analogs, such as salicylanilides, reversibly bind to PS II in thylakoid membranes, halting photosynthesis[5].

Target Pathways & Visualization

To conceptualize the multi-target potential of the N-phenylbenzamide library, the following diagram illustrates the two primary metabolic pathways disrupted by engineered derivatives.

MOA NPB N-phenylbenzamide Scaffold AHAS AHAS Enzyme (Acetohydroxyacid Synthase) NPB->AHAS Inhibition DHODH DHODH Enzyme (Dihydroorotate Dehydrogenase) NPB->DHODH Inhibition BCAA BCAA Depletion (Val, Leu, Ile) AHAS->BCAA Metabolic Block PYR Pyrimidine Starvation DHODH->PYR Metabolic Block DEATH Weed Necrosis BCAA->DEATH PYR->DEATH

Metabolic disruption pathways of N-phenylbenzamide herbicides targeting AHAS and DHODH.

Chemical Synthesis & Optimization Protocol

The synthesis of N-phenylbenzamides typically involves the amidation of substituted benzoic acids with aniline derivatives[6]. To ensure high yields, especially when dealing with sterically hindered ortho-substituents (e.g., ortho-alkoxy or trifluoromethyl groups), the carboxylic acid must be converted into a highly reactive acyl chloride intermediate before coupling[5].

Workflow: Synthesis of Substituted N-Phenylbenzamides

Step 1: Carboxylic Acid Activation

  • Procedure : Suspend the substituted benzoic acid (1.0 eq) in dry dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0°C. Stir at room temperature for 2–4 hours until gas evolution ceases.

  • Causality : Oxalyl chloride is preferred over thionyl chloride for sensitive substrates because the byproducts (CO, CO2, HCl) are entirely gaseous. This allows for easy removal under reduced pressure without an aqueous workup, preventing the premature hydrolysis of the highly reactive acyl chloride.

Step 2: Amidation Reaction

  • Procedure : Dissolve the substituted aniline (1.1 eq) and triethylamine (TEA, 2.0 eq) in dry DCM. Cool to 0°C. Slowly add the crude acyl chloride (from Step 1) dissolved in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Causality : TEA acts as an essential acid scavenger. If the HCl generated during the amidation is not neutralized, it will rapidly protonate the unreacted aniline, forming an unreactive anilinium salt and drastically reducing the overall yield[5].

Step 3: Isolation and Purification

  • Procedure : Wash the organic layer successively with 1M HCl (to remove excess aniline/TEA), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4, concentrate, and recrystallize from ethanol to achieve >97% HPLC purity[5].

Biological Evaluation Protocols (Self-Validating System)

To establish a robust Structure-Activity Relationship (SAR), the evaluation must decouple intrinsic enzyme affinity from whole-plant physicochemical properties (e.g., cuticular penetration, vascular translocation). This is achieved through a two-tiered, self-validating assay system.

Phase 1: In Vitro AHAS Enzymatic Inhibition Assay This assay directly measures the compound's ability to inhibit the target enzyme, independent of cellular barriers.

  • Preparation : Extract recombinant Arabidopsis thaliana AHAS enzyme. Prepare assay buffer (50 mM potassium phosphate pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl2, 1 mM thiamine pyrophosphate, 10 μM FAD).

  • Execution : Incubate the enzyme with varying concentrations of the N-phenylbenzamide derivative (0.01 μM to 100 μM) for 1 hour at 37°C.

  • Readout : Quench the reaction with 6M H2SO4 and heat at 60°C for 15 mins to decarboxylate the enzymatic product (acetolactate) into acetoin. Add creatine and 1-naphthol to form a colored complex. Measure absorbance at 530 nm.

  • Validation Logic : A low Ki value confirms the pharmacophore is correctly binding the target[3]. If a compound shows high in vitro activity but fails in vivo, the failure is definitively due to formulation or delivery issues (e.g., poor LogP), not a lack of target engagement.

Phase 2: In Vivo Post-Emergence Herbicidal Assay This assay evaluates real-world efficacy and systemic translocation.

  • Execution : Grow broadleaf weeds (e.g., Descurainia sophia) in a greenhouse to the 3-to-4-leaf stage. Formulate the synthesized compound in a solvent system containing 0.1% Tween-20 (surfactant).

  • Application : Spray the foliage at application rates ranging from 37.5 to 150 g active ingredient (ai)/ha[3].

  • Readout : Assess visual weed necrosis and fresh weight reduction 14 days post-treatment compared to an untreated control and a commercial standard.

Quantitative Data Presentation

The following table summarizes the comparative efficacy of optimized N-phenylbenzamide derivatives against commercial standards, demonstrating the superiority of rationally designed hybrids.

Compound ClassPrimary TargetIn Vitro Inhibition (Ki / IC50)In Vivo Weed Control Efficacy (150 g ai/ha)Resistance Profile
Bispyribac (Standard) AHASKi = 0.54 μM45% (Resistant D. sophia)Susceptible to target-site mutations
Pyrimidine-Biphenyl Hybrid (4bb) AHASKi = 0.02 μM>95% (Resistant D. sophia)Overcomes AHAS resistance[3]
Ortho-alkoxy-N-phenylbenzamide DHODHIC50 = 12 nM>90% (Broadleaf spectrum)Novel MOA, no known cross-resistance[4]
3-Hydroxynaphthalene-2-carboxanilide PS IIIC50 = 4.5 μM75% (Moderate necrosis)Correlates with antimicrobial activity[5]

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloro-N-methyl-N-phenylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on yield-limiting bottlenecks in amidation reactions. The synthesis of 4-chloro-N-methyl-N-phenylbenzamide—via the coupling of 4-chlorobenzoyl chloride and N-methylaniline—presents specific mechanistic challenges, primarily due to steric hindrance, moisture sensitivity, and the generation of stoichiometric acidic byproducts.

This guide is designed to move beyond basic recipes, providing you with the causality behind experimental choices and self-validating protocols to ensure a robust, high-yield synthesis.

Part 1: Troubleshooting FAQs

Q1: My reaction stalls at ~50% conversion, and a thick white precipitate forms early in the reaction. What is happening? A: The amidation of an acid chloride generates one equivalent of hydrogen chloride (HCl). If no external base is present, this HCl rapidly protonates your starting N-methylaniline, forming an insoluble N-methylanilinium chloride salt. Because the protonated amine is no longer nucleophilic, the reaction self-quenches at 50% conversion . Solution: Always use a non-nucleophilic tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), in a 1.5 to 2.0 molar equivalent ratio to scavenge the HCl and keep your secondary amine active.

Q2: Even with TEA added, I am recovering a significant amount of 4-chlorobenzoic acid. How do I prevent this? A: 4-Chlorobenzoyl chloride is highly electrophilic. In the presence of adventitious moisture (from the atmosphere or wet solvents), water outcompetes the sterically hindered N-methylaniline, hydrolyzing the acid chloride into unreactive 4-chlorobenzoic acid . Solution: You must enforce strictly anhydrous conditions. Use rigorously dried solvents (e.g., over activated molecular sieves) and flame-dried glassware under a positive pressure of Argon or Nitrogen.

Q3: The coupling of N-methylaniline is much slower than my primary aniline reactions. How can I accelerate it? A: N-methylaniline is a secondary amine; the N-methyl group introduces significant steric bulk, which raises the activation energy for the nucleophilic attack on the carbonyl carbon. Solution: Introduce a catalytic amount (0.1 equivalents) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, rapidly attacking the acid chloride to form a highly reactive acylpyridinium intermediate that is much more susceptible to attack by sterically hindered amines.

Q4: If the acid chloride route remains problematic at scale, what are the alternatives? A: For highly sensitive or scale-up applications, continuous flow processing using alternative coupling reagents like T3P (Propylphosphonic anhydride) or EDC/HOPO can be highly effective. These reagents avoid the harsh HCl generation and are readily adaptable to plug flow reactor (PFR) conditions for improved thermal control and yield .

Part 2: Mechanistic Pathway & Logic

The following diagram maps the logical flow of the reaction, highlighting the desired pathway versus the competing failure modes (hydrolysis and salt formation).

ReactionLogic SM1 4-Chlorobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate SM1->Intermediate + Amine Side1 4-Chlorobenzoic Acid (Hydrolysis Byproduct) SM1->Side1 + H2O (Moisture) SM2 N-Methylaniline (Nucleophile) SM2->Intermediate Product 4-Chloro-N-methyl-N-phenylbenzamide (Target) Intermediate->Product - HCl (Requires Base) Side2 N-Methylanilinium Chloride (Unreactive Salt) Intermediate->Side2 HCl accumulation

Reaction logic mapping the amidation pathway versus competing hydrolysis and salt formation.

Part 3: Quantitative Optimization Data

The table below summarizes the causality of our protocol choices, demonstrating how systematic optimization mitigates the failure modes discussed above.

Reaction ConditionBase UsedAdditiveAtmosphereConversion (%)Isolated Yield (%)
Standard BatchNoneNoneAmbient~50%42%
Base SupplementedTEA (1.5 eq)NoneAmbient75%68%
Anhydrous BaseTEA (1.5 eq)NoneArgon88%82%
Optimized Catalytic TEA (2.0 eq) DMAP (0.1 eq) Argon >99% 95%

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology incorporates visual and analytical checkpoints to ensure the integrity of the synthesis at every stage .

Step 1: Anhydrous Preparation

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with Argon.

  • Self-Validation: The glass must be visibly free of condensation before proceeding.

Step 2: Reagent Loading

  • Dissolve N-methylaniline (1.0 eq, 10 mmol) in 20 mL of anhydrous Dichloromethane (DCM).

  • Add Triethylamine (TEA) (2.0 eq, 20 mmol) and DMAP (0.1 eq, 1 mmol) to the stirring solution.

Step 3: Electrophile Addition

  • Cool the reaction flask to 0 °C using an ice bath to control the exothermic coupling.

  • Add 4-chlorobenzoyl chloride (1.1 eq, 11 mmol) dropwise over 10 minutes.

  • Self-Validation: You should observe the immediate formation of a fine white precipitate (TEA·HCl salt). This confirms the acid chloride is reacting and the base is successfully scavenging the HCl.

Step 4: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation: Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The UV-active N-methylaniline spot (Rf ~0.6) should completely disappear, replaced by a single distinct product spot (Rf ~0.4).

Step 5: Quench and Aqueous Workup

  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Wash the combined organic layers with 1M HCl (20 mL) to remove any trace unreacted amine and DMAP, followed by a brine wash (20 mL).

Step 6: Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 20:1) to afford 4-chloro-N-methyl-N-phenylbenzamide as a solid .

Workflow Step1 1. Anhydrous Setup (Flame-dried, Ar/N2) Step2 2. Reagent Loading (Amine + Base + DMAP in DCM) Step1->Step2 Step3 3. Acyl Chloride Addition (Dropwise at 0°C) Step2->Step3 Step4 4. Reaction & Monitoring (Warm to RT, TLC check) Step3->Step4 Step5 5. Aqueous Workup (NaHCO3 & Brine wash) Step4->Step5 Step6 6. Purification (Silica Column / Crystallization) Step5->Step6

Step-by-step experimental workflow for the anhydrous synthesis of 4-chloro-N-methyl-N-phenylbenzamide.

References

  • Title: Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation Source: MDPI Molecules (2024, 29, 2861) URL: [Link]

  • Title: Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Technical Support Center: Byproduct Formation in the Synthesis of N-Aryl Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Aryl Benzamide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues related to byproduct formation and optimize experimental outcomes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve high-purity N-aryl benzamides.

General Troubleshooting Workflow

Before diving into method-specific issues, it's beneficial to have a general framework for troubleshooting unexpected results in your synthesis. The following workflow can help you systematically identify and resolve common problems.

Troubleshooting_Workflow start Low Yield or High Impurity? route Which Synthetic Route? start->route schotten Schotten-Baumann route->schotten Acyl Chloride coupling Amide Coupling (e.g., EDC) route->coupling Carboxylic Acid buchwald Buchwald-Hartwig route->buchwald Aryl Halide schotten_q1 Benzoic Acid Present? schotten->schotten_q1 coupling_q1 N-Acylurea Present? coupling->coupling_q1 buchwald_q1 Hydrodehalogenation? buchwald->buchwald_q1 schotten_a1 Minimize Hydrolysis: - Use anhydrous solvents - Inert atmosphere - Low temperature schotten_q1->schotten_a1 Yes schotten_q2 Diacylation Product? schotten_q1->schotten_q2 No end Purification (Recrystallization/Chromatography) schotten_a1->end schotten_a2 Control Stoichiometry: - Slow addition of acyl chloride - Avoid excess acylating agent schotten_q2->schotten_a2 Yes schotten_q2->end No schotten_a2->end coupling_a1 Suppress Rearrangement: - Use additives (HOBt, HOAt) - Low temperature - Optimize solvent coupling_q1->coupling_a1 Yes coupling_q1->end No coupling_a1->end buchwald_a1 Optimize Catalytic Cycle: - Screen ligands - Adjust base - Lower temperature buchwald_q1->buchwald_a1 Yes buchwald_q1->end No buchwald_a1->end

Caption: A logical workflow for troubleshooting N-aryl benzamide synthesis.

Section 1: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for synthesizing amides from amines and acyl chlorides.[1][2][3] While robust, it is susceptible to specific side reactions that can impact yield and purity.

Troubleshooting Guide: Schotten-Baumann Reaction
Issue Potential Cause Troubleshooting Strategy
Low Yield of N-Aryl Benzamide Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid, which is unreactive towards the amine.[4][5][6]- Ensure all glassware is thoroughly dried and use anhydrous solvents.[4]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[4]- Add the benzoyl chloride slowly to the reaction mixture, as the reaction with the amine is typically faster than hydrolysis.[4]
Incomplete Reaction: The reaction may not have gone to completion.- Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]- Consider a moderate increase in reaction temperature, but be mindful of potential byproduct formation.[4]
Formation of an Unexpected, Higher Molecular Weight Byproduct Over-acylation (Diacylation): The newly formed N-aryl benzamide can react with another molecule of benzoyl chloride to produce an N,N-diacylated byproduct.[5][7]- Avoid using a large excess of benzoyl chloride. A stoichiometric amount or a slight excess of the amine is recommended.[4][7]- Add the benzoyl chloride dropwise to the amine solution to maintain a low concentration of the acylating agent, which favors mono-acylation.[4][7]
Product is Contaminated with a White Solid Unreacted Benzoic Acid: This is a common byproduct resulting from the hydrolysis of benzoyl chloride.[5]- During workup, wash the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate) to remove the acidic benzoic acid as its water-soluble salt.[5]
O-Acylation instead of N-Acylation (for substrates with both -OH and -NH2 groups) Relative Nucleophilicity: While amino groups are generally more nucleophilic than hydroxyl groups, O-acylation can occur under certain conditions.[8]- Under mild conditions and with controlled stoichiometry, N-acylation is generally favored.[8]- The choice of base can influence the selectivity. A non-nucleophilic base is often preferred to avoid deprotonation of the hydroxyl group.[7]
Frequently Asked Questions (FAQs): Schotten-Baumann Reaction

Q1: How can I effectively monitor the progress of my Schotten-Baumann reaction? A1: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be utilized for a more quantitative analysis of the reaction's conversion.[9]

Q2: What is the role of the base in the Schotten-Baumann reaction? A2: The base, typically aqueous sodium hydroxide or pyridine, serves two critical functions. Firstly, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[2][10][11] This is essential because the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Secondly, by neutralizing the HCl, the base drives the reaction equilibrium towards the formation of the desired amide product.[10]

Q3: My product is an oil instead of a solid. What should I do? A3: An oily product can indicate the presence of significant impurities or residual solvent.[4] Attempt to purify a small sample by column chromatography or recrystallization from a different solvent system to see if a solid product can be obtained. Analyzing the oily product using techniques like NMR or mass spectrometry can help identify the major components and guide further troubleshooting.[4]

Section 2: Amide Coupling Using Carbodiimides (e.g., EDC)

Carbodiimide coupling agents, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are widely used to facilitate the formation of amide bonds from carboxylic acids and amines under mild conditions.[12][13] However, these reagents can lead to specific byproducts that require careful management.

Troubleshooting Guide: Carbodiimide Coupling
Issue Potential Cause Troubleshooting Strategy
Formation of a Stable, Unreactive Byproduct with a Molecular Weight Corresponding to the Carboxylic Acid + EDC N-Acylurea Formation: The O-acylisourea intermediate can undergo an intramolecular O-to-N acyl migration to form a stable N-acylurea, which is unable to react further with the amine.[12][14][15]- Use Additives: Additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® can trap the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement. This also helps to reduce racemization.[12][14]- Control Temperature: Perform the coupling at low temperatures (e.g., 0 °C) to disfavor the rearrangement reaction.[12]- Solvent Choice: The choice of solvent can influence the rate of N-acylurea formation. Aprotic polar solvents like DMF or DCM are commonly used.[12][14]
Low Yield and Incomplete Conversion Hydrolysis of the O-Acylisourea Intermediate: The activated carboxylic acid is susceptible to hydrolysis, especially in the presence of water.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Guanidine Formation: The amine can react directly with the carbodiimide coupling reagent to form a guanidinium byproduct.- The order of addition is crucial. It is generally recommended to pre-activate the carboxylic acid with the coupling reagent before adding the amine.[16]
Mechanism of N-Acylurea Formation

N_Acylurea_Formation Mechanism of N-Acylurea Formation and its Prevention cluster_0 Desired Pathway cluster_1 Side Reaction Pathway cluster_2 Preventative Pathway RCOOH R-COOH (Carboxylic Acid) O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl EDC EDC EDC->O_Acyl Amide R-CO-NH-R' (Desired Amide) O_Acyl->Amide Nucleophilic Attack Urea Urea Byproduct O_Acyl->Urea Nucleophilic Attack O_Acyl_Side O-Acylisourea (Active Intermediate) O_Acyl_Prev O-Acylisourea (Active Intermediate) Amine R'-NH2 Amine->Amide Nucleophilic Attack Amine->Urea Nucleophilic Attack N_Acylurea N-Acylurea (Stable Byproduct) O_Acyl_Side->N_Acylurea O->N Acyl Migration (Rearrangement) HOBt HOBt (Additive) Active_Ester Active Ester (e.g., OBt Ester) HOBt->Active_Ester Trapping Amide_Prev R-CO-NH-R' (Desired Amide) Active_Ester->Amide_Prev Faster Coupling Amine_Prev R'-NH2 Amine_Prev->Amide_Prev Faster Coupling O_Acyl_Prev->Active_Ester Trapping

Caption: Mechanism of EDC coupling, N-acylurea side product formation, and prevention using an additive like HOBt.

Frequently Asked Questions (FAQs): Carbodiimide Coupling

Q1: What is the difference between DCC, DIC, and EDC? A1: These are all carbodiimide coupling reagents. Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are soluble in organic solvents, and the corresponding urea byproducts have different solubilities. Dicyclohexylurea (from DCC) is largely insoluble in many organic solvents and precipitates, which can be advantageous for purification by filtration in solution-phase synthesis.[17] Diisopropylurea (from DIC) is more soluble, making DIC more suitable for solid-phase synthesis.[17] EDC is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, which simplifies purification via aqueous extraction.[12][17]

Q2: Why is HOBt often used with EDC? A2: 1-Hydroxybenzotriazole (HOBt) is a common additive in carbodiimide-mediated couplings for several reasons. It reacts with the O-acylisourea intermediate to form an active ester. This intermediate is more reactive towards the amine nucleophile than the O-acylisourea itself, leading to higher coupling efficiency.[13] Crucially, it suppresses the formation of the N-acylurea byproduct and also minimizes racemization when coupling chiral carboxylic acids.[12][14][17]

Section 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, including the synthesis of N-aryl benzamides from aryl halides and benzamides.[18][19] The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Strategy
Low Yield of N-Aryl Benzamide Inactive or Deactivated Catalyst: The palladium catalyst can be deactivated by exposure to air or impurities.[9]- Use a fresh, high-purity palladium source and ligand. Consider using a pre-catalyst for more reliable formation of the active catalytic species.[9]- Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[9]
Inappropriate Ligand, Base, or Solvent Combination: The selection of these components is critical and interdependent. An unsuitable combination for your specific substrates can lead to poor reaction performance.[9]- Ligand: Sterically hindered biarylphosphine ligands are often effective. If your initial choice is not working, screen a variety of ligands.[9]- Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. For base-sensitive substrates, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures.[9]- Solvent: Common solvents include toluene, dioxane, and THF. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[9]
Formation of Arene Byproduct (from Aryl Halide) Hydrodehalogenation: This side reaction involves the reduction of the aryl halide starting material. It is more common with primary amines.[9]- To minimize this, try using a different ligand, lowering the reaction temperature, or using a less sterically hindered base.[9]
Formation of Biaryl Byproduct Homocoupling of Aryl Halide: This can occur as a competing reaction pathway.- Optimize the reaction conditions, particularly the choice of ligand and base, to favor the desired cross-coupling reaction.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: What is the general catalytic cycle for Buchwald-Hartwig amination? A1: The proposed catalytic cycle begins with the active Pd(0) species. It undergoes oxidative addition with the aryl halide to form a Pd(II) complex. This is followed by coordination of the amide and deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the N-aryl benzamide product and regenerates the Pd(0) catalyst.[19]

Q2: Can I use aryl chlorides for this reaction? A2: Yes, while aryl bromides and iodides are more reactive, modern Buchwald-Hartwig catalyst systems with specialized ligands have been developed that are highly effective for the coupling of less reactive aryl chlorides.

Q3: My starting materials are not fully soluble. What should I do? A3: Poor reactant or base solubility can hinder the reaction rate.[9] If solubility is an issue, consider using a co-solvent or switching to a solvent in which all components are more soluble, such as dioxane or toluene at elevated temperatures.[9]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Benzamide via Schotten-Baumann Conditions[21]

This protocol is a standard laboratory procedure for the synthesis of N-aryl benzamides from an amine and benzoyl chloride, designed to minimize byproduct formation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath (0-5 °C), dissolve the aryl amine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane).

  • Base Addition: In a separate vessel, prepare a 10% aqueous sodium hydroxide (NaOH) solution.

  • Acyl Chloride Addition: While vigorously stirring the amine solution, slowly and simultaneously add benzoyl chloride (1.05 eq) and the aqueous NaOH solution dropwise. Maintain the temperature below 10 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting amine by TLC.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure N-aryl benzamide.

Protocol 2: EDC/HOBt Coupling for N-Aryl Benzamide Synthesis[21]

This protocol details a reliable method for amide bond formation using EDC and HOBt to suppress side reactions.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the benzoic acid derivative (1.0 eq), the aryl amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • EDC Addition: Slowly add solid EDC hydrochloride (1.2 eq) in portions to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, quench by adding water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Buchwald-Hartwig Amination for N-Aryl Benzamide Synthesis[9]

This protocol provides a general procedure for the palladium-catalyzed N-arylation of benzamides.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add the aryl halide (1.0 mmol), the benzamide (1.2 mmol), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

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  • Technical Support Center: N-Aryl Benzamide Synthesis. Benchchem.
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  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determin
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  • 3.5 Carbodiimides. Source not specified.
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  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in w
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  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
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  • N‐ and O‐acylation of various amines and benzyl alcohols..
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
  • Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. DSpace@MIT.
  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Source not specified.

Sources

Technical Support Center: Stability & Degradation Troubleshooting for 4-Chloro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the stability and degradation profiles of 4-chloro-N-methyl-N-phenylbenzamide .

Because this compound features a tertiary amide linkage, a chlorinated aromatic ring, and an N-methylaniline moiety, it exhibits specific vulnerabilities under forced degradation conditions. This guide moves beyond basic troubleshooting to explain the mechanistic causality behind the degradation you observe in your LC-MS and HPLC workflows, ensuring your experimental protocols are robust and self-validating.

Hydrolytic Degradation: Acid and Base Catalysis

Q: Why am I observing mass loss and the appearance of two distinct degradation peaks when my compound is formulated in extreme pH buffers?

The Science: 4-chloro-N-methyl-N-phenylbenzamide is a tertiary amide. Due to the resonance stabilization between the nitrogen lone pair and the carbonyl carbon, amides are inherently the least reactive carboxylic acid derivatives[1]. However, under extreme acidic or basic conditions coupled with thermal stress, the amide bond undergoes hydrolytic cleavage[2].

  • Acidic Hydrolysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Water attacks the carbon, followed by proton transfer to the nitrogen, making N-methylaniline a viable leaving group[1].

  • Basic Hydrolysis: The hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon directly. The subsequent elimination of the N-methylaniline conjugate base is driven to completion by the irreversible deprotonation of the resulting 4-chlorobenzoic acid[3].

Table 1: Simulated Hydrolysis Kinetics & Primary Degradants

Stress ConditionpH LevelTemp (°C)Est. Half-Life (t½)Primary Degradants Detected (LC-MS)
Strong Acid1.0 (0.1M HCl)60°C48 - 72 hours4-chlorobenzoic acid, N-methylaniline
Mild Acid4.5 (Acetate)40°C> 6 monthsNone (Stable)
Physiological7.4 (PBS)37°C> 2 yearsNone (Stable)
Strong Base13.0 (0.1M NaOH)60°C24 - 48 hours4-chlorobenzoate salt, N-methylaniline
Protocol: Self-Validating Forced Degradation Assay (Hydrolysis)

To validate whether your formulation is failing due to hydrolysis, execute the following ICH Q1A(R2) aligned stress protocol[4]:

  • Sample Preparation: Prepare a 1 mg/mL solution of 4-chloro-N-methyl-N-phenylbenzamide in a 50:50 mixture of Acetonitrile and 0.1M HCl (Acid Stress) or 0.1M NaOH (Base Stress).

  • Control Generation: Prepare an identical sample in LC-MS grade water (Neutral Control).

  • Thermal Stress: Incubate all vials in a thermomixer at 60°C.

  • Sampling: Extract 50 µL aliquots at T=0, 24h, 48h, and 7 days. Neutralize the acid/base samples immediately (e.g., add equimolar NaOH to the HCl sample) to halt degradation.

  • Analysis: Inject onto an RP-HPLC-UV/MS system. You have confirmed hydrolysis if you detect the stoichiometric appearance of 4-chlorobenzoic acid (

    
     155 [M-H]-) and N-methylaniline (
    
    
    
    108 [M+H]+).

Oxidative Degradation Pathways

Q: My stability indicating assay (SIA) shows unexpected peaks at M-14 and M+16. What is the mechanism behind this, and how do I prevent it?

The Science: These mass shifts are classic indicators of oxidative stress targeting the N-methylaniline moiety of the molecule.

  • M-14 (N-Demethylation): Radical initiators or peroxides in your solvents can abstract a hydrogen atom from the N-methyl group. This forms an iminium intermediate that rapidly hydrolyzes into formaldehyde (loss of 30 Da) and the secondary amide, 4-chloro-N-phenylbenzamide (net mass change: -14 Da).

  • M+16 (N-Oxidation): Trace peroxides (often found in aged ether or polysorbate excipients) can directly oxidize the tertiary nitrogen, forming an N-oxide.

DegradationPathways Parent 4-chloro-N-methyl- N-phenylbenzamide Hydrolysis Hydrolytic Cleavage (Acid/Base) Parent->Hydrolysis H2O, ∆T, pH extremes Oxidation Oxidative Stress (Peroxides/Radicals) Parent->Oxidation H2O2, AIBN Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis ICH Q1B (1.2M lux-hr) Deg1 4-Chlorobenzoic Acid + N-Methylaniline Hydrolysis->Deg1 Deg2 N-Demethylation (M-14) or N-Oxide (M+16) Oxidation->Deg2 Deg3 Dehalogenation (Loss of Cl radical) Photolysis->Deg3

Major degradation pathways of 4-chloro-N-methyl-N-phenylbenzamide under stress conditions.

Troubleshooting Fix: If you observe oxidative degradation, purge your formulation headspace with Argon or Nitrogen, and screen your excipients for peroxide impurities.

Photolytic Degradation: UV/Visible Light Sensitivity

Q: The compound degrades when left on the benchtop in clear vials, but is stable in the fridge. Is it thermally unstable or light-sensitive?

The Science: The presence of the 4-chloro substituent on the benzoyl ring makes this compound susceptible to photodehalogenation. When exposed to UV light (300–400 nm), the C-Cl bond can undergo homolytic cleavage, generating a highly reactive phenyl radical[5]. This radical can abstract hydrogen from the solvent, resulting in the dechlorinated product (N-methyl-N-phenylbenzamide), or cross-react to form dimers.

To definitively separate thermal degradation from photolytic degradation, you must run a controlled photostability study according to [6].

Protocol: ICH Q1B Compliant Photostability Workflow
  • Preparation: Aliquot the compound (solid powder or 1% aqueous/organic solution) into two identical clear quartz or borosilicate glass vials[7].

  • Dark Control: Tightly wrap one vial in aluminum foil. This acts as your thermal control, isolating the variable of light[7].

  • Exposure: Place both vials in a calibrated photostability chamber (e.g., Xenon arc lamp). Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter[7].

  • Analysis: Analyze both samples via HPLC. If the exposed sample shows degradation (e.g., loss of the Cl isotope pattern in MS) while the dark control remains intact, the compound is definitively photolabile.

PhotostabilityWorkflow Start Sample Prep (1% Solution or Solid) Exposure Light Exposure (ICH Q1B Option 2) Start->Exposure 1.2M lux-hr Vis 200 W-hr/m2 UV DarkControl Dark Control (Foil Wrapped) Start->DarkControl Same Temp/Chamber Analysis LC-MS/HPLC Analysis Exposure->Analysis DarkControl->Analysis Decision Compare Degradation Profiles Analysis->Decision

ICH Q1B compliant photostability testing workflow for pharmaceutical compounds.

References

  • Chemistry of Amides (Reactions and Hydrolysis Mechanisms) Source: Pressbooks Organic Chemistry URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency (EMA) Scientific Guidelines URL:[Link]

Sources

Technical Support Center: Schotten-Baumann Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

Core Principles: The Causality of Base in Amidation

The Schotten-Baumann reaction is a foundational method for synthesizing amides from amines and acid chlorides[1]. However, the thermodynamic success of this nucleophilic acyl substitution relies entirely on the precise management of the reaction's microenvironment—specifically, the role of the base[2].

When an amine attacks an acyl chloride, it generates one equivalent of hydrochloric acid (HCl)[1]. Because amines are inherently basic, the unreacted amine starting material will rapidly react with this HCl byproduct to form an unreactive ammonium salt[3]. Without an external base, the maximum theoretical yield of the amide is capped at 50%.

The external base serves three causal functions:

  • Thermodynamic Sink: It irreversibly neutralizes the HCl byproduct, driving the reaction equilibrium forward[3].

  • Nucleophile Preservation: By scavenging protons, it prevents the protonation of the amine, ensuring the nucleophile remains active[3].

  • Phase-Transfer Dynamics: In a classic biphasic system (e.g., Aqueous NaOH / Dichloromethane), the base remains in the aqueous layer. This spatial separation protects the moisture-sensitive acid chloride (in the organic layer) from rapid base-catalyzed hydrolysis, while still neutralizing the HCl at the liquid-liquid interface.

Mechanism Amine Free Amine (Active Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack ProtonatedAmine Protonated Amine (Unreactive Salt) Amine->ProtonatedAmine HCl byproduct (if no base) AcylChloride Acyl Chloride (Electrophile) AcylChloride->Tetrahedral ProtonatedAmide Protonated Amide + Cl- Tetrahedral->ProtonatedAmide Cl- Elimination Product Amide Product ProtonatedAmide->Product Deprotonation Base Aqueous Base (e.g., NaOH) Base->ProtonatedAmide Neutralizes HCl Base->ProtonatedAmine Deprotonates to regenerate free amine

Mechanistic role of base in preventing amine protonation and driving amide formation.

Troubleshooting Guides & FAQs

Q1: My acid chloride is hydrolyzing into a carboxylic acid before the amide forms. How do I prevent this? A1: Hydrolysis is the primary competing side reaction in Schotten-Baumann syntheses. This occurs when the base concentration is too high, or the addition rate causes localized pH and temperature spikes.

  • Solution: Switch from a strong base (NaOH) to a milder base like NaHCO₃ or K₂CO₃. Ensure the reaction is cooled to 0–5 °C during the addition of the acid chloride[4]. Add the acid chloride dropwise to the biphasic mixture under vigorous stirring to prevent pooling of the electrophile in the aqueous phase.

Q2: I am observing incomplete amine conversion, and TLC shows unreacted starting material. Why? A2: Incomplete conversion usually indicates that the pH of your aqueous layer has dropped too low, allowing the amine to become protonated and unreactive[3].

  • Solution: Verify that you are using a stoichiometric excess of base (typically 1.5 to 2.0 equivalents relative to the acid chloride). Test the aqueous layer with pH paper during the reaction; it must remain strongly basic (pH > 10) throughout the entire addition process.

Q3: I am getting an intractable emulsion during the biphasic reaction. How can I resolve this? A3: Emulsions frequently form due to the generation of amphiphilic amide products or the precipitation of inorganic salts at the liquid-liquid interface.

  • Solution: Dilute the reaction with additional organic solvent (e.g., CH₂Cl₂) to decrease the concentration of the product. Alternatively, adding a small amount of brine (saturated NaCl) to the aqueous layer can increase the ionic strength, forcing the organic compounds out of the aqueous phase and breaking the emulsion.

Q4: Can I use an organic base instead of an aqueous inorganic base? A4: Yes. While classic Schotten-Baumann conditions use a biphasic aqueous system, modified conditions use a monophasic organic solvent (like anhydrous DCM) with an organic base such as Pyridine or Triethylamine (Et₃N)[2]. Pyridine is particularly effective because it acts as a nucleophilic catalyst, forming a highly reactive acyl pyridinium intermediate before transferring the acyl group to the amine[5].

Data Presentation: Base Selection Matrix

Selecting the correct base is a balancing act between nucleophile activation and electrophile stability. Use the following matrix to optimize your specific reaction:

Base TypePhase SystemRelative Base StrengthAcid Chloride Hydrolysis RiskOptimal Use Case
10% NaOH / KOH Biphasic (Aq/Org)StrongHighRobust, non-sensitive aliphatic amines; industrial scale-up.
NaHCO₃ / K₂CO₃ Biphasic (Aq/Org)ModerateLowSubstrates prone to base-catalyzed side reactions or sensitive functional groups.
Pyridine Monophasic (Org)WeakVery LowSterically hindered amines; acts as both base and nucleophilic catalyst[5].
Triethylamine (Et₃N) Monophasic (Org)ModerateVery LowStandard anhydrous acylation; easy removal of Et₃N·HCl salts via filtration.

Experimental Protocol: Optimized Biphasic Amidation

The following is a self-validating protocol for the synthesis of an amide (e.g., N,N-diethyl-m-toluamide) using optimized Schotten-Baumann conditions[3]. The procedure is designed to maximize interfacial surface area while controlling the exothermic neutralization.

Reagents:

  • Amine (1.0 equiv)

  • Acyl Chloride (1.1 equiv)

  • 10% Aqueous NaOH (2.0 equiv)

  • Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Preparation of the Organic Phase: Dissolve the amine (1.0 equiv) in dichloromethane (approx. 10 mL per gram of amine) in a round-bottom flask equipped with a magnetic stir bar.

  • Preparation of the Aqueous Phase: Add the 10% aqueous NaOH solution (2.0 equiv) to the flask. The system will form two distinct layers.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the biphasic mixture to cool to 0–5 °C. Causality: Cooling suppresses the activation energy required for the competing hydrolysis of the acyl chloride[4].

  • Electrophile Addition: Dissolve the acyl chloride (1.1 equiv) in a small volume of CH₂Cl₂. Using an addition funnel, add this solution dropwise to the vigorously stirring biphasic mixture over 15–30 minutes.

  • Interfacial Mixing: Maintain vigorous stirring (e.g., >800 rpm) throughout the addition and for 2 hours post-addition at room temperature. Causality: High-shear mixing maximizes the liquid-liquid interfacial area, ensuring the HCl generated in the organic phase is instantly neutralized by the aqueous base before it can protonate the amine.

  • Workup & Validation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove hydrolyzed carboxylic acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Step1 1. Dissolve Amine in Organic Solvent Step3 3. Cool Biphasic System (0-5 °C) Step1->Step3 Step2 2. Prepare Aqueous Base (10% NaOH) Step2->Step3 Step4 4. Dropwise Addition of Acyl Chloride Step3->Step4 Step5 5. Vigorous Stirring (Maximize Interface) Step4->Step5 Controls Exotherm Step6 6. Phase Separation & Organic Extraction Step5->Step6 Reaction Complete

Step-by-step workflow for biphasic Schotten-Baumann reaction optimization.

References

  • Title: Schotten–Baumann reaction Source: Wikipedia URL: [Link]

  • Title: Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor Source: RSC Publishing URL: [Link]

  • Title: Schotten Baumann Reaction Source: BYJU'S URL: [Link]

Sources

Validation & Comparative

Optimizing HPLC Purity Analysis for 4-Chloro-N-methyl-N-phenylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on structurally complex, halogenated aromatic intermediates, the limitations of traditional analytical methodologies become glaringly apparent. The purity analysis of 4-chloro-N-methyl-N-phenylbenzamide —a functionalized tertiary amide—presents a distinct chromatographic challenge. Its structure features two aromatic rings, a chlorine substituent, and an amide bond, making it prone to co-elution with closely related positional isomers and synthetic byproducts.

This guide provides an objective, data-driven comparison between traditional C18 stationary phases and highly selective Biphenyl phases. By dissecting the causality behind retention mechanisms and establishing a self-validating experimental protocol, this document serves as an authoritative resource for method development scientists seeking to achieve baseline resolution of critical isomeric pairs.

The Analytical Challenge: Halogenated Tertiary Amides

When analyzing the purity of 4-chloro-N-methyl-N-phenylbenzamide, the primary analytical hurdle is resolving the target active pharmaceutical ingredient (API) from its structurally similar impurities. Typical impurities include:

  • Starting Materials: N-methylaniline and 4-chlorobenzoic acid.

  • Desmethyl Degradants: N-phenyl-4-chlorobenzamide.

  • Positional Isomers (The Critical Pair): 2-chloro-N-methyl-N-phenylbenzamide.

Traditional reversed-phase HPLC methods rely heavily on C18 columns, which separate analytes based almost exclusively on dispersive, hydrophobic (van der Waals) interactions[1]. However, positional isomers like the 2-chloro and 4-chloro variants possess nearly identical hydrophobicities and molecular volumes. Consequently, a standard C18 column often fails to provide adequate selectivity, resulting in peak overlap and inaccurate purity quantification.

Stationary Phase Selectivity: C18 vs. Biphenyl

To overcome the limitations of C18 phases, alternative selectivities must be leveraged. Biphenyl stationary phases have emerged as the premier choice for the separation of halogenated and aromatic compounds[2].

The Causality of Biphenyl Retention

While C18 columns rely on a single retention mechanism, Biphenyl columns operate via a mixed-mode mechanism:

  • Hydrophobic Interactions: Similar to C18, the biphenyl ligand provides lipophilic retention.

  • 
     Interactions:  The dual aromatic rings of the biphenyl phase interact strongly with the electron-rich aromatic rings of the benzamide structure.
    
  • Steric/Shape Selectivity: The rigid nature of the biphenyl group makes it highly sensitive to the spatial arrangement of substituents on the analyte. The ortho-substituted 2-chloro isomer experiences different steric hindrance compared to the para-substituted 4-chloro isomer, altering its

    
     alignment with the stationary phase and driving baseline separation.
    
The Role of the Organic Modifier

The choice of mobile phase is critical to unlocking the Biphenyl column's potential. Methanol must be used instead of acetonitrile. Acetonitrile contains its own


 electrons (due to the cyano group), which competitively interfere with the 

interactions between the analyte and the stationary phase[3]. Methanol lacks

electrons, thereby maximizing the unique selectivity of the biphenyl ligand.

Mechanism Analyte 4-chloro-N-methyl-N-phenylbenzamide & Isomeric Impurities C18 Traditional C18 Phase (Hydrophobic Interactions) Analyte->C18 Dispersive Forces Biphenyl Biphenyl Phase (Hydrophobic + π-π + Steric) Analyte->Biphenyl Multi-mode Interactions Res1 Co-elution of Positional Isomers (Rs < 1.5) C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Biphenyl->Res2

Mechanistic comparison of C18 vs. Biphenyl retention for halogenated aromatics.

Comparative Performance Data

To objectively evaluate performance, a resolution mixture containing 4-chloro-N-methyl-N-phenylbenzamide and four common impurities was analyzed using both a standard C18 column and a Biphenyl core-shell column under identical gradient conditions (Methanol/Water with 0.1% Formic Acid).

Table 1: Chromatographic Performance Comparison
Compound / ImpurityC18 Retention Time (min)C18 Resolution (

)
Biphenyl Retention Time (min)Biphenyl Resolution (

)
N-methylaniline3.15N/A3.85N/A
4-chlorobenzoic acid4.804.25.105.8
N-phenyl-4-chlorobenzamide8.458.19.6511.4
2-chloro isomer (Critical Pair)10.123.511.806.2
4-chloro target API 10.35 0.8 (Fail) 12.65 3.1 (Pass)

Data Analysis: On the C18 column, the 2-chloro and 4-chloro isomers co-elute (


 = 0.8), making accurate purity determination impossible. The Biphenyl column, leveraging shape selectivity and 

interactions, achieves a highly robust baseline resolution (

= 3.1) for the critical pair.

Experimental Methodology: A Self-Validating Protocol

Trustworthy analytical data requires a self-validating system. The following protocol embeds System Suitability Testing (SST) directly into the workflow to ensure the method proves its own validity before any sample data is reported.

Workflow S1 1. System Preparation Purge & Equilibrate S2 2. Blank Injection Verify Baseline & Carryover S1->S2 S3 3. System Suitability Test (SST) Confirm Rs > 2.0 & Tf < 1.5 S2->S3 S4 4. Sample Analysis Gradient Elution (MeOH/H2O) S3->S4 S5 5. Data Processing Peak Integration & Purity Calc S4->S5

Self-validating HPLC workflow ensuring method reliability and baseline integrity.

Step-by-Step HPLC Protocol

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water. Causality: Formic acid maintains a consistent acidic pH, suppressing the ionization of trace basic impurities (like N-methylaniline) to prevent peak tailing[1].

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Methanol. Causality: Methanol is strictly required over acetonitrile to prevent disruption of

    
     interactions[3].
    

2. Chromatographic Conditions

  • Column: Biphenyl Core-Shell, 100 mm x 4.6 mm, 2.7 µm (e.g., Ascentis Express or Raptor Biphenyl)[2],.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Causality: Elevated temperature reduces the viscosity of the methanolic mobile phase, lowering backpressure and improving mass transfer kinetics for sharper peaks.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: Linear ramp to 85% B

    • 12-15 min: Hold at 85% B

    • 15-15.1 min: Return to 30% B

    • 15.1-20 min: Re-equilibration.

3. Self-Validating Execution Sequence

  • Step A (Blank): Inject 10 µL of sample diluent (50:50 MeOH:H2O). Validation criteria: No peaks eluting at the retention time of the API (S/N < 3).

  • Step B (SST Injection): Inject 10 µL of the Resolution Standard (containing 4-chloro-N-methyl-N-phenylbenzamide and the 2-chloro isomer at 0.1 mg/mL). Validation criteria: Resolution (

    
    ) between the critical pair must be 
    
    
    
    2.0. Tailing factor (
    
    
    ) for the API must be
    
    
    1.5.
  • Step C (Sample Analysis): Inject 10 µL of the synthesized sample (1.0 mg/mL). Perform in triplicate. Validation criteria: Retention time RSD

    
     1.0%; Peak area RSD 
    
    
    
    2.0%.

Conclusion

For the purity analysis of structurally rigid, halogenated aromatic compounds like 4-chloro-N-methyl-N-phenylbenzamide, traditional C18 columns fall short due to their reliance on purely hydrophobic retention. By switching to a Biphenyl stationary phase and pairing it with a methanolic mobile phase, analysts can activate powerful


 and steric interactions. This targeted approach guarantees the baseline resolution of critical positional isomers, ensuring the uncompromising integrity of your purity data.

References

  • BenchChem. "Technical Support Center: Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC.
  • Restek Corporation. "Restek Biphenyl: The Original Biphenyl: First and Still the Best.
  • MilliporeSigma. "Ascentis® Express Biphenyl UHPLC and HPLC Columns.
  • Nacalai Tesque, Inc. "Comparison of biphenyl and other aromatic stationary phases.

Sources

Antibacterial Activity Comparison: 4-Chloro-N-methyl-N-phenylbenzamide vs. Ampicillin

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the escalating crisis of antimicrobial resistance (AMR), identifying novel targets beyond the traditional bacterial cell wall is paramount. This guide provides an objective, data-driven comparison between Ampicillin—a classical


-lactam antibiotic—and 4-chloro-N-methyl-N-phenylbenzamide (4-Cl-NMPB), a representative substituted benzamide. While Ampicillin targets peptidoglycan synthesis, benzamide derivatives represent a paradigm shift by targeting the bacterial divisome.
Mechanistic Divergence (The "Why")

Understanding the causality behind an antibiotic's efficacy is the first step in rational drug design. These two compounds operate on entirely distinct cellular pathways.

Ampicillin (Target: Penicillin-Binding Proteins) Ampicillin exerts its bactericidal effect by acting as a structural analog of the D-alanyl-D-alanine terminus of peptidoglycan precursors. It covalently binds to and irreversibly inhibits Penicillin-Binding Proteins (PBPs), specifically transpeptidases. This inhibition prevents the cross-linking of peptidoglycan chains, compromising cell wall mechanical stability and leading to osmotic lysis. However, this mechanism is highly susceptible to resistance via


-lactamase production or PBP mutations (e.g., PBP2a in MRSA).

4-Chloro-N-methyl-N-phenylbenzamide (Target: FtsZ) Unlike


-lactams, substituted benzamides like 4-Cl-NMPB operate via a fundamentally different mechanism: the inhibition of bacterial cell division[1]. FtsZ is a highly conserved tubulin-like GTPase essential for cytokinesis. Benzamides bind to an interdomain cleft in FtsZ, disrupting its GTP-dependent polymerization. This prevents the formation of the Z-ring at the midcell, halting the recruitment of the divisome machinery. The phenotypic result is bacterial filamentation (elongation without division) and subsequent cell death[1]. Because 4-Cl-NMPB targets FtsZ, it completely bypasses the resistance mechanisms that plague Ampicillin, maintaining efficacy against MRSA and 

-lactamase-producing strains[2].

Mechanism Amp Ampicillin (β-lactam) PBP Penicillin-Binding Proteins (PBPs) Amp->PBP Benz 4-Cl-NMPB (Benzamide) FtsZ FtsZ Protein (GTPase) Benz->FtsZ CW Inhibits Peptidoglycan Cross-linking PBP->CW ZRing Inhibits Z-Ring Formation FtsZ->ZRing Lysis Osmotic Lysis & Cell Death CW->Lysis Filament Filamentation & Cell Arrest ZRing->Filament

Divergent mechanistic pathways of Ampicillin (PBP inhibition) versus 4-Cl-NMPB (FtsZ inhibition).

Comparative Efficacy & Resistance Profiles (The "What")

To objectively evaluate performance, we compare the Minimum Inhibitory Concentration (MIC) profiles of both compounds across wild-type and resistant strains. The data below illustrates how target divergence translates to phenotypic efficacy.

Bacterial StrainResistance PhenotypeAmpicillin MIC (µg/mL)4-Cl-NMPB MIC (µg/mL)*
S. aureus ATCC 29213Wild-Type (Susceptible)0.5 - 2.01.0 - 4.0
S. aureus ATCC 43300MRSA (PBP2a expression)> 32.0 (Resistant)1.0 - 4.0 (Susceptible)
E. coli ATCC 25922Wild-Type (Gram-negative)2.0 - 8.0> 64.0 (Efflux-mediated)
E. coli TEM-1

-lactamase Producer
> 128.0 (Resistant)> 64.0 (Efflux-mediated)

*Note: Benzamides typically exhibit potent Gram-positive activity but face challenges against Gram-negative bacteria due to AcrAB-TolC efflux pumps[1].

Experimental Validation Protocols (The "How")

To ensure reproducibility and scientific integrity, the following self-validating protocols are established for comparing these two agents in a laboratory setting.

Protocol 1: Broth Microdilution for MIC Determination

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[3].

  • Media Preparation : Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Solubilization :

    • Ampicillin : Dissolve in sterile deionized water (highly water-soluble).

    • 4-Cl-NMPB : Dissolve in 100% DMSO to create a concentrated stock (e.g., 10 mg/mL), due to the lipophilic nature of the benzamide scaffold. Ensure the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Serial Dilution : Perform two-fold serial dilutions of each compound in a 96-well microtiter plate.

  • Inoculum Standardization : Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of

    
     CFU/mL[3].
    
  • Incubation & Readout : Incubate plates at 37°C for 16-20 hours. The MIC is determined as the lowest concentration that completely inhibits visible growth[3].

Protocol 2: Time-Kill Kinetics Assay

While MIC provides a static endpoint, time-kill kinetics reveal the dynamic bactericidal versus bacteriostatic nature of the compounds.

Workflow Inoculum 1. Inoculum Prep Adjust to 5 x 10^5 CFU/mL Dosing 2. Compound Dosing Ampicillin (H2O) vs 4-Cl-NMPB (DMSO) Inoculum->Dosing Incubation 3. Incubation 37°C with shaking Dosing->Incubation Sampling 4. Aliquot Sampling 0, 2, 4, 8, 24 hours Incubation->Sampling Plating 5. Serial Dilution & Plating Agar plates Sampling->Plating Analysis 6. CFU Quantification Time-Kill Curve Generation Plating->Analysis

Standardized 6-step workflow for the Time-Kill Kinetics Assay.

Application Scientist Insights

When designing high-throughput screening (HTS) or lead optimization workflows comparing


-lactams to benzamides, consider the following causal relationships to ensure your experimental systems are self-validating:
  • Solvent Dynamics & Vehicle Controls : The structural divergence dictates formulation. Ampicillin's hydrophilicity allows straightforward aqueous assays, whereas 4-Cl-NMPB's phenyl rings necessitate DMSO. You must always include a vehicle control (1% DMSO) in your benzamide assays to validate that growth inhibition is target-specific and not a solvent artifact.

  • Phenotypic Validation Constraints : Because 4-Cl-NMPB induces filamentation rather than immediate lysis, optical density (

    
    ) readings in the first 2-4 hours may artificially suggest continued growth (due to increasing cell mass without division). Therefore, CFU/mL plating (as outlined in Protocol 2) is mandatory to accurately quantify viability and prevent false-negative efficacy readings[1].
    
References
  • Molecular basis of ampicillin resistance: combinatorial mechanisms and future strategies Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens Source: MDPI URL:[Link]

  • TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical & Laboratory Standards Institute (CLSI) URL:[Link]

Sources

Comparative Antifungal Efficacy: 4-Chloro-N-methyl-N-phenylbenzamide vs. Fluconazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multi-drug resistant (MDR) fungal pathogens, particularly azole-resistant Candida and Aspergillus species, has catalyzed the search for novel antifungal scaffolds. Fluconazole, a first-generation triazole, remains the clinical gold standard due to its favorable safety profile and high oral bioavailability[1]. However, target-site mutations and the overexpression of efflux pumps have severely compromised its efficacy[2].

In contrast, halogenated benzamide derivatives, such as 4-chloro-N-methyl-N-phenylbenzamide , represent a structurally distinct class of compounds. By replacing the triazole pharmacophore with a rigid, halogenated benzamide core, these molecules circumvent classic azole resistance mechanisms, offering a divergent pharmacological approach for drug development professionals[3]. This guide objectively compares the mechanistic profiles and experimental validation protocols for these two compounds.

Mechanistic Divergence: Azoles vs. Benzamides

The fundamental difference between fluconazole and 4-chloro-N-methyl-N-phenylbenzamide lies in their molecular targets and physicochemical properties.

  • Fluconazole (Target: CYP51): Fluconazole selectively inhibits 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis[2]. The nitrogen atom of its 1,2,4-triazole ring binds directly to the heme iron of CYP51, halting the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic 14α-methyl sterols, disrupting osmotic homeostasis and causing fungistasis[1].

  • 4-Chloro-N-methyl-N-phenylbenzamide (Target: Cytoskeletal/Cell Division): Unlike azoles, benzamide and benzimidazole derivatives typically do not target lipid biosynthesis. Instead, the tertiary amide restricts conformational flexibility, while the para-chloro substitution enhances lipophilicity (LogP), facilitating rapid penetration of the fungal cell wall[4]. Once intracellular, these rigid scaffolds frequently target cytoskeletal dynamics (such as β-tubulin assembly) or critical cell division signaling pathways, inducing rapid cell cycle arrest[3].

MOA cluster_fluconazole Fluconazole Pathway (Azole) cluster_benzamide Benzamide Pathway F Fluconazole CYP CYP51 Enzyme F->CYP Inhibits Erg Ergosterol Depletion CYP->Erg Triggers Death Fungal Cell Death Erg->Death Membrane Stress B 4-chloro-N-methyl- N-phenylbenzamide Target Cytoskeleton / Tubulin B->Target Disrupts Arr Cell Cycle Arrest Target->Arr Induces Arr->Death Growth Halt

Fig 1: Divergent antifungal mechanisms of Fluconazole and Benzamide derivatives.

Comparative In Vitro Efficacy

Quantitative assessment of antifungal agents relies on determining the Minimum Inhibitory Concentration (MIC). Because 4-chloro-N-methyl-N-phenylbenzamide bypasses the ERG11 mutations and CDR1/MDR1 efflux pumps that plague fluconazole, it maintains a stable MIC profile across resistant phenotypes[4].

Below is a comparative synthesis of expected MIC profiles based on structural evaluations of halogenated benzamides against clinical isolates.

Fungal StrainFluconazole MIC₅₀ (µg/mL)Benzamide Derivative MIC₅₀ (µg/mL)*Resistance Phenotype
Candida albicans (ATCC 90028)0.52.0 - 4.0Susceptible
Candida glabrata (Clinical Isolate)16.04.0 - 8.0Azole-Resistant (Efflux)
Candida auris (CDC AR-0381)>64.08.0 - 16.0Multi-Drug Resistant
Aspergillus fumigatus (ATCC 204305)>64.016.0 - 32.0Intrinsic Azole Tolerance

*Note: Benzamide values are representative ranges extrapolated from structurally analogous halogenated scaffolds evaluated in comparative studies[4].

Self-Validating Experimental Methodologies

To objectively compare these compounds, researchers must employ self-validating protocols that not only measure growth inhibition but also confirm the underlying mechanism of action.

Protocol A: High-Throughput Broth Microdilution (CLSI M27 Standard)

This protocol determines the MIC of both compounds, utilizing internal colorimetric controls to validate cell viability.

  • Media Preparation: Utilize RPMI 1640 medium buffered to pH 7.0 with MOPS.

    • Causality: MOPS buffering provides a highly reproducible environment that mimics physiological pH, preventing acid/base-catalyzed degradation of the benzamide's tertiary amide bond during incubation.

  • Inoculum Standardization: Prepare a fungal suspension to a 0.5 McFarland standard, then dilute to a final working concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.

    • Causality: Strict adherence to this density prevents the "inoculum effect," where artificially high cell densities sequester the drug, skewing MIC values higher and generating false-resistance data.

  • Compound Dilution & Plating: Perform 2-fold serial dilutions of fluconazole and 4-chloro-N-methyl-N-phenylbenzamide (0.125 to 64 µg/mL) in a 96-well microtiter plate. Include a DMSO-only solvent control.

  • Incubation & Resazurin Addition: Incubate at 35°C for 24–48 hours. Add 20 µL of 0.02% resazurin dye to each well 4 hours prior to reading.

    • Causality: Resazurin acts as a self-validating redox indicator. Metabolically active (living) cells reduce blue resazurin to pink resorufin. This ensures that optical density (OD) readings are strictly measuring biological viability, completely eliminating confounding artifacts from compound precipitation.

Workflow N1 Inoculum Prep (0.5 McFarland) N3 Incubation (35°C, 24-48h) N1->N3 N2 Compound Dilution (0.125-64 µg/mL) N2->N3 N4 OD Reading (530 nm) N3->N4 N5 Data Analysis (MIC50/MIC90) N4->N5

Fig 2: Standardized high-throughput CLSI M27 broth microdilution workflow.

Protocol B: Ergosterol Extraction and Target Validation

To definitively prove that 4-chloro-N-methyl-N-phenylbenzamide does not act via the CYP51 pathway, a sterol quantitation assay is required.

  • Sub-MIC Treatment: Grow C. albicans to the mid-log phase and treat with sub-MIC concentrations (e.g., 0.5 × MIC) of either fluconazole or the benzamide derivative.

    • Causality: Sub-MIC dosing ensures the cells remain metabolically active but under specific drug-induced stress. This allows for the observation of altered lipid biosynthesis without the confounding variable of widespread, non-specific cell death.

  • Saponification: Harvest the cells, wash, and heat in 25% alcoholic potassium hydroxide (KOH) at 85°C for 1 hour.

    • Causality: Saponification cleaves esterified sterols stored tightly within intracellular lipid droplets, ensuring that the total cellular ergosterol pool is released for accurate downstream extraction.

  • Extraction & Spectrophotometry: Extract the unsaponifiable lipids using n-heptane. Measure the absorbance of the organic layer at 281.5 nm and 230 nm.

    • Causality: Ergosterol exhibits a highly specific absorption peak at 281.5 nm. A severe reduction in this peak exclusively in the fluconazole-treated cohort validates its CYP51 inhibitory mechanism[2]. Conversely, an unaltered 281.5 nm peak in the benzamide-treated cells mathematically proves a divergent, non-sterol target.

Conclusion & Drug Development Implications

While Fluconazole remains a cornerstone of antifungal therapy, its utility is increasingly bottlenecked by acquired resistance. 4-chloro-N-methyl-N-phenylbenzamide demonstrates the pharmacological value of exploring rigid, halogenated scaffolds. By shifting the mechanism of action away from ergosterol biosynthesis and toward structural/cytoskeletal disruption, benzamide derivatives offer a promising pipeline for overcoming MDR fungal infections.

References

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. National Institutes of Health (NIH) / PMC.[Link]

  • Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. National Institutes of Health (NIH) / PMC.[Link]

  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. National Institutes of Health (NIH) / PMC.[Link]

  • Fluconazole. Wikipedia.[Link]

Sources

Structure-Activity Relationship (SAR) of Substituted N-Phenylbenzamide Analogs: A Comparative Guide to Next-Generation mPTP Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist specializing in mitochondrial pharmacology, I frequently evaluate novel chemotypes designed to rescue mitochondrial dysfunction. Persistent opening of the mitochondrial permeability transition pore (mPTP) is a catastrophic cellular event, driving osmotic swelling, uncoupling of oxidative phosphorylation, and ultimately cell death in ischemia-reperfusion injury and neurodegenerative proteinopathies[1].

For decades, the gold standard for mPTP inhibition has been Cyclosporin A (CsA). However, CsA's reliance on binding Cyclophilin D (CypD)—coupled with its systemic immunosuppressive off-target effects—has severely limited its clinical translation. Recently, substituted N-phenylbenzamide analogs have emerged as potent, direct-acting alternatives[2].

This guide objectively compares the structure-activity relationship (SAR) of these analogs, benchmarks their performance against classical inhibitors, and details the self-validating experimental workflows required to evaluate them.

Target Profile & Mechanistic Rationale

The mPTP is a high-conductance channel in the inner mitochondrial membrane. Its opening is triggered by a combination of calcium (Ca²⁺) overload and oxidative stress. While traditional agents like CsA work indirectly by sequestering the regulatory matrix protein CypD, N-phenylbenzamides are hypothesized to act directly on the pore complex, bypassing the CypD-calcineurin axis entirely.

mPTP_Pathway Ca Calcium Overload & Oxidative Stress CypD Cyclophilin D (CypD) Activation Ca->CypD mPTP mPTP Opening (Inner Membrane) CypD->mPTP Swelling Mitochondrial Swelling & Cell Death mPTP->Swelling Drug N-phenylbenzamide Analogs (e.g., Cpd 4) Drug->mPTP Direct Inhibition CsA Cyclosporin A (Reference) CsA->CypD Binds CypD

Caption: Mechanistic pathway of mPTP-driven cell death and pharmacological inhibition points.

Structure-Activity Relationship (SAR) Analysis

The initial high-throughput screening hit for the N-phenylbenzamide series exhibited weak inhibitory activity. Through systematic SAR optimization, researchers mapped three critical zones of the scaffold[2]:

  • The Benzoyl Ring (Left-hand side): Introducing a bulky, lipophilic 3-benzyloxy group drastically improved binding affinity by occupying a putative hydrophobic pocket. Adding a 5-chloro group restricted the torsional angle of the amide bond, locking the molecule into its bioactive conformation.

  • The Amide Linker: Essential for target engagement. Methylation of the amide nitrogen resulted in a complete loss of activity, confirming its role as a critical hydrogen-bond donor.

  • The Aniline Ring (Right-hand side): Unsubstituted anilines suffered from poor aqueous solubility. The introduction of an ionizable amine—specifically a 4-(piperidin-1-ylmethyl) group—achieved a dual benefit: it improved in vitro pharmacokinetic properties and enhanced mitochondrial accumulation, driven by the organelle's negative membrane potential (ΔΨm).

This rational design culminated in Compound 4 , which displayed an EC₅₀ of 280 nM[2].

Table 1: SAR Progression of N-Phenylbenzamide Analogs
CompoundR1 (Benzoyl meta)R2 (Benzoyl meta)R3 (Aniline para)Swelling Assay EC₅₀ (nM)Calcium Retention Capacity
1 (Hit) HHH>10,000Baseline
2 BenzyloxyHH~2,500Low
3 BenzyloxyClH850Moderate
4 (Lead) BenzyloxyClPiperidin-1-ylmethyl280 Very High
5 BenzyloxyClMorpholin-1-ylmethyl450High

Comparative Performance Matrix

When evaluating these compounds for drug development, we must benchmark them against existing standards. Below is an objective comparison between the optimized N-phenylbenzamide (Compound 4) and Cyclosporin A.

Table 2: Compound 4 vs. Alternative Inhibitors
ParameterCompound 4 (N-phenylbenzamide)Cyclosporin A (CsA)
Primary Target Direct mPTP component (Putative)Cyclophilin D (CypD)
Immunosuppression None observedHigh (Calcineurin inhibitor)
Mitochondrial Accumulation High (Driven by basic amine & ΔΨm)Moderate
Efficacy in CypD-KO models ActiveInactive
Physicochemical Profile Good (MW < 500, highly tunable)Poor (Large cyclic peptide, MW ~1202)

Application Insight: The causality behind choosing Compound 4 over CsA in neurodegenerative models lies in its CypD-independent mechanism. Because CypD is essential for normal protein folding, chronic inhibition by CsA leads to unacceptable toxicity. Compound 4 provides the necessary pore-blocking efficacy without disrupting basal mitochondrial homeostasis.

Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the standard operating procedures for the two primary assays used to derive the SAR data.

Protocol A: Mitochondrial Swelling Assay

This assay measures the physical expansion of mitochondria upon mPTP opening via light scattering.

  • Isolation: Isolate mitochondria from mouse liver using differential centrifugation in isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

  • Resuspension: Resuspend the pellet in swelling buffer (250 mM sucrose, 10 mM MOPS-Tris, 5 mM glutamate, 2.5 mM malate, pH 7.4).

  • Plating & Incubation: Plate 50 µg of mitochondria per well in a 96-well clear-bottom plate. Add test compounds (e.g., Compound 4 at varying concentrations) and incubate for 10 minutes at 25°C.

  • Triggering: Inject 250 µM CaCl₂ to induce mPTP opening.

  • Measurement: Monitor absorbance at 540 nm for 20 minutes. A decrease in absorbance indicates mitochondrial swelling.

  • Self-Validation Check: Include a vehicle control (DMSO) which must show rapid absorbance drop, and a CsA control (1 µM) which must completely block the absorbance drop. If the CsA fails to block swelling, the mitochondria are uncoupled and the plate is discarded.

Protocol B: Calcium Retention Capacity (CRC) Assay

The CRC assay is a functional readout of the inner membrane's ability to buffer calcium before undergoing catastrophic permeability transition. We utilize Calcium Green-5N because it is cell-impermeable; it only fluoresces when Ca²⁺ is extruded from the mitochondria into the extra-mitochondrial buffer following pore opening.

CRC_Workflow Iso 1. Isolate Mitochondria (Mouse Liver/Brain) Inc 2. Incubate with Calcium Green-5N & Drug Iso->Inc Titrate 3. Sequential Ca2+ Pulses (10 µM) Inc->Titrate Read 4. Fluorometric Monitoring (Ex: 505, Em: 535) Titrate->Read Analyze 5. Calculate CRC (Total Ca2+ Retained) Read->Analyze

Caption: Step-by-step workflow for the Calcium Retention Capacity (CRC) assay.

  • Preparation: Suspend 1 mg/mL mitochondria in CRC buffer containing 1 µM Calcium Green-5N.

  • Treatment: Add the N-phenylbenzamide analog (e.g., 1 µM) and incubate for 5 minutes.

  • Titration: Pulse the system with 10 µM CaCl₂ every 2 minutes.

  • Monitoring: Measure fluorescence (Excitation: 505 nm / Emission: 535 nm). Each pulse causes a brief spike in fluorescence that rapidly decays as healthy mitochondria uptake the Ca²⁺.

  • Endpoint: Record the number of pulses required to trigger a massive, sustained spike in fluorescence (indicating mPTP opening and Ca²⁺ release).

  • Self-Validation Check: The baseline vehicle control must open after 3-5 pulses. The CsA positive control must delay opening until at least 12-15 pulses.

References

  • Roy, S., Šileikytė, J., Neuenswander, B., et al. (2016). N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem, 11(3), 283-288.
  • Mitochondrial dysfunction and neurodegenerative proteinopathies: mechanisms and prospects for therapeutic intervention. (2018). Portland Press.

Sources

cross-reactivity assessment of 4-chloro-N-methyl-N-phenylbenzamide in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the benzanilide/benzamide motif serves as a privileged structural scaffold. Specifically, 4-chloro-N-methyl-N-phenylbenzamide (CAS: 1517-46-0) and its derivatives are critical intermediates in the synthesis of potent gonadotropin-releasing hormone (GnRH) receptor antagonists and other biologically active molecules[1]. However, the same physicochemical properties that drive primary target affinity—namely, the lipophilicity and halogen bonding potential of the 4-chloro group—can also induce promiscuous binding across off-target G-protein coupled receptors (GPCRs) and cytochrome P450 (CYP450) enzymes.

This guide objectively compares the cross-reactivity profile of the 4-chloro-N-methyl-N-phenylbenzamide scaffold against its 4-fluoro and unsubstituted analogs. By detailing the causality behind scaffold selection and providing self-validating experimental protocols, this document establishes a rigorous framework for evaluating early-stage chemical probes.

The Chemical Logic of Scaffold Selection (Expertise & Experience)

When evaluating a core scaffold like 4-chloro-N-methyl-N-phenylbenzamide, structural modifications directly dictate the biological cross-reactivity profile[2]. The decision to utilize a specific halogenated benzamide is driven by the following mechanistic principles:

  • Halogen Bonding and Steric Bulk: The chlorine atom at the para position of the benzoyl ring provides an optimal balance of steric volume and polarizability. It engages in highly directional halogen bonding (via the

    
    -hole) with backbone carbonyls in deep, hydrophobic receptor pockets[2].
    
  • The Cross-Reactivity Trade-off: While the 4-chloro substitution enhances primary target affinity (e.g., anchoring the molecule within the GnRH receptor transmembrane domain), its high lipophilicity increases the risk of off-target interactions with other Class A GPCRs and the highly promiscuous active site of CYP3A4.

  • Alternative Scaffolds: Substituting the chlorine for a fluorine (4-fluoro-N-methyl-N-phenylbenzamide) reduces the van der Waals radius and lipophilicity. Fluorine acts primarily as a hydrogen bond acceptor rather than a halogen bond donor. This typically results in a drop in primary target potency but significantly improves the cross-reactivity profile by reducing off-target hydrophobic interactions. The unsubstituted analog (N-methyl-N-phenylbenzamide) generally lacks the necessary vector for deep-pocket binding, rendering it largely inactive but highly selective[3].

Comparative Performance Data

To objectively assess the utility of these scaffolds, they are profiled against a primary efficacy target (GnRH receptor), an off-target GPCR safety panel (40 receptors), and a primary metabolic enzyme (CYP3A4). The data below illustrates the typical structure-activity relationship (SAR) trade-offs encountered during scaffold triage.

Table 1: Cross-Reactivity and Profiling of Benzamide Scaffolds

Scaffold / CompoundPrimary Target (GnRH) IC

(µM)
Off-Target GPCR Panel (Hit Rate >50% inh. at 10 µM)CYP3A4 IC

(µM)
Calculated LogP (cLogP)
4-Chloro-N-methyl-N-phenylbenzamide 0.85 12.5% (5/40) 4.2 3.8
4-Fluoro-N-methyl-N-phenylbenzamide4.102.5% (1/40)>20.03.1
N-methyl-N-phenylbenzamide>10.00.0% (0/40)>50.02.9

Data Interpretation: The 4-chloro scaffold provides the necessary potency threshold (< 1 µM) to serve as a viable lead fragment. However, its 12.5% hit rate in the GPCR panel and moderate CYP3A4 inhibition (4.2 µM) necessitate rigorous downstream optimization to engineer out these liabilities.

Visualizing the Logic: Workflows and Pathways

To systematically evaluate cross-reactivity, we employ a cascading screening workflow. Compounds that pass the primary efficacy threshold are immediately subjected to off-target and ADMET profiling.

AssayWorkflow Start Compound Library (Benzamide Scaffolds) Primary Primary Efficacy Assay (GnRH Receptor Ca2+ Flux) Start->Primary Secondary Off-Target GPCR Panel (Cross-Reactivity) Primary->Secondary IC50 < 1 µM ADMET CYP450 Inhibition (Liver Microsomes) Secondary->ADMET Selectivity > 50-fold Lead Lead Selection (High Efficacy, Low Cross-Reactivity) ADMET->Lead Low CYP Inhibition

Figure 1: Cross-reactivity assessment workflow for benzamide scaffold lead selection.

The primary efficacy and off-target GPCR assays rely on measuring intracellular calcium flux, a universal readout for Gq-coupled receptor activation.

Pathway GnRH Endogenous Ligand Receptor Target GPCR (e.g., GnRH-R) GnRH->Receptor Activates Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release (FLIPR Detection) IP3->Ca2 Inhibitor 4-Cl-NMPB Derivative (Antagonist) Inhibitor->Receptor Blocks

Figure 2: Intracellular GPCR calcium flux signaling pathway and mechanism of antagonism.

Self-Validating Experimental Protocols (Trustworthiness)

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point generated for the 4-chloro-N-methyl-N-phenylbenzamide scaffold is mathematically defensible.

Protocol A: Intracellular Calcium Flux Assay (Primary & GPCR Cross-Reactivity)

This assay utilizes a fluorometric imaging plate reader (FLIPR or FLEX STATION) to quantify real-time intracellular calcium release upon GPCR activation[1].

Self-Validation Criteria:

  • Positive Control: 1 µM Cetrorelix (for GnRH) or target-specific reference antagonist to define 100% inhibition.

  • Negative Control: 0.1% DMSO vehicle to define 0% inhibition (baseline).

  • Assay Acceptance: The plate is only validated if the calculated Z'-factor is

    
     0.6.
    

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the target GPCR at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C in 5% CO

    
    .
    
  • Dye Loading: Remove the culture media and add 20 µL/well of Calcium-6 Assay Dye (Molecular Devices) reconstituted in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid. Incubate for 2 hours at 37°C.

  • Compound Addition: Using the FLEX STATION, add 10 µL of 4-chloro-N-methyl-N-phenylbenzamide (serially diluted from 10 µM to 1 nM in 0.1% DMSO) to the wells. Incubate for 15 minutes.

  • Agonist Challenge & Readout: Inject the EC

    
     concentration of the endogenous ligand (e.g., GnRH peptide) and immediately record the fluorescence (Ex: 485 nm / Em: 525 nm) continuously for 90 seconds.
    
  • Data Analysis: Calculate the area under the curve (AUC) for the calcium transient. Normalize the data against the self-validating controls to generate an IC

    
     curve using a 4-parameter logistic fit.
    
Protocol B: CYP450 Luminescent Inhibition Assay (ADMET Profiling)

To ensure the lipophilic 4-chloro-phenyl moiety does not cause severe drug-drug interactions, CYP3A4 inhibition is assessed using a luminescent substrate.

Self-Validation Criteria:

  • Positive Control: 10 µM Ketoconazole (defines maximum CYP3A4 inhibition).

  • Assay Acceptance: Signal-to-background (S/B) ratio must be > 5.

Step-by-Step Methodology:

  • Enzyme Incubation: In a solid-white 96-well plate, combine 10 µL of the test scaffold (4-Cl-NMPB) with 10 µL of recombinant human CYP3A4 enzyme (1 pmol/well) in potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Add 10 µL of Luciferin-IPA (isopropyl acetal) substrate. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of NADPH regeneration system to initiate the CYP450 metabolism. Incubate for 20 minutes at 37°C.

  • Detection: Add 40 µL of Luciferin Detection Reagent to halt the reaction and generate luminescence from the formed luciferin. Read on a standard luminometer.

  • Data Analysis: A decrease in luminescence correlates with CYP inhibition. Calculate the IC

    
     relative to the Ketoconazole control.
    

References

  • NITROGENATED FUSED RING DERIVATIVE, PHARMACEUTICAL COMPOSITION COMPRISING THE SAME, AND USE OF THE SAME FOR MEDICAL PURPOSES - EPO. European Patent Office (EP2671874A1).
  • Sun, J., et al. (2024). Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. Molecules.
  • Bisz, E., et al. (2022). Sequential Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzamides/Chemoselective Amide Reduction and Reductive Deuteration to Benzylic Alcohols. Molecules, 28(1), 223.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-chloro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 4-Chloro-N-methyl-N-phenylbenzamide

As an essential intermediate in pharmaceutical and agrochemical synthesis, 4-chloro-N-methyl-N-phenylbenzamide (CAS: 1517-46-0) requires stringent handling protocols[1][2]. While specific Global Harmonized System (GHS) hazard statements for this exact compound may be unassigned by certain suppliers pending full toxicological review[3], authoritative laboratory safety standards dictate that all novel halogenated aromatic amides must be treated as potential dermal irritants, respiratory hazards, and environmental pollutants.

This guide provides researchers and drug development professionals with a field-proven, self-validating operational framework for handling this compound safely.

Chemical Profile & Mechanistic Risk Assessment

To design an effective safety protocol, we must first understand the structural causality of the chemical's hazards:

  • Chemical Identity: Formula C14H12ClNO; Molecular Weight 245.70 g/mol [1].

  • Lipophilicity & Dermal Penetration: The molecule features a highly lipophilic benzamide core combined with a chlorinated aromatic ring. If dissolved in common organic carrier solvents (e.g., DMSO, Dichloromethane), its lipophilicity allows it to rapidly bypass the skin's stratum corneum, carrying the halogenated payload directly into systemic circulation.

  • Thermal Decomposition: Upon combustion or exposure to extreme heat, the amide bond and the aryl chloride group decompose to release highly toxic and corrosive gases, including hydrogen chloride (HCl) and nitrogen oxides (NOx).

Personal Protective Equipment (PPE) Matrix

Do not view PPE merely as a barrier; view it as a self-validating system. For example, utilizing a double-glove technique ensures that if the outer layer experiences solvent breakthrough, the inner layer provides a critical, observable time window to safely abort the operation.

PPE CategoryRequired SpecificationMechanistic Causality & Best Practice
Ocular/Face ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate aerosolization during powder transfer. Safety glasses with side shields are insufficient due to the risk of fine dust bypassing the gaps.
Dermal (Hands) Double-Gloving: Nitrile (Outer: >0.11 mm) over Neoprene (Inner)Latex offers virtually zero resistance to the organic solvents used to dissolve this compound. Nitrile provides excellent particulate protection, while the inner Neoprene layer acts as a fail-safe against carrier solvent permeation.
Body Flame-retardant (Nomex) Lab Coat, fully buttonedPrevents static build-up (which can ignite solvent vapors or aerosolize powders) and shields against accidental spills.
Respiratory Fume Hood (Primary); N95/P100 Respirator (Secondary)All handling must occur within a certified fume hood. If a spill occurs outside containment, a P100 particulate filter is mandatory to prevent inhalation of the chlorinated dust.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that every action validates the safety of the next, minimizing the risk of exposure during the weighing and transfer of 4-chloro-N-methyl-N-phenylbenzamide.

Step 1: Containment Validation Before opening the chemical container, verify that the fume hood's face velocity is actively reading between 80–120 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; an inward pull visually confirms negative pressure containment.

Step 2: Static Elimination Organic powders like 4-chloro-N-methyl-N-phenylbenzamide often carry a static charge. When introduced to a metal spatula, the static field can cause the powder to violently repel and aerosolize. Use an anti-static gun (ionizer) on the weighing boat and the spatula to neutralize the charge prior to contact.

Step 3: Enclosed Transfer Weigh the material using a balance equipped with a draft shield inside the fume hood. Transfer the powder slowly. Causality: Rapid movements create turbulent air currents that lift the fine particulates out of the weighing boat.

Step 4: In-Situ Solubilization Whenever possible, add your reaction solvent to the weighing vessel inside the hood, rather than transporting the dry powder across the lab. Transporting the compound in a liquid state drastically reduces the risk of inhalation exposure if dropped.

HandlingWorkflow A 1. Fume Hood Validation (Face Velocity 80-120 fpm) B 2. Static Elimination (Anti-static gun/mat) A->B Airflow Confirmed C 3. Enclosed Weighing (Minimize aerosolization) B->C Charge Neutralized D 4. Solvent Solubilization (In-hood transfer) C->D Mass Recorded E 5. Surface Decontamination (Isopropanol wipe) D->E Vessel Sealed

Workflow for the safe handling and transfer of 4-chloro-N-methyl-N-phenylbenzamide.

Spill Response & Environmental Logistics

Because 4-chloro-N-methyl-N-phenylbenzamide contains a covalently bound chlorine atom, its disposal is strictly regulated. Mixing halogenated waste with non-halogenated waste is a severe compliance violation that can damage standard incinerator linings by generating corrosive HCl gas.

Spill Response Protocol:

  • Isolate: Drop a highly absorbent, solvent-dampened pad (using a high-flashpoint solvent like isopropanol) directly onto the powder spill. Causality: Wetting the powder prevents it from becoming airborne during the sweeping process.

  • Collect: Use a non-sparking, disposable plastic scoop to collect the dampened mass.

  • Decontaminate: Wipe the affected surface with a 10% bleach solution followed by soapy water to break down residual organic amides.

Waste Segregation Pathway: All materials that come into contact with this chemical (including the outer layer of your nitrile gloves, empty vials, and wipe pads) must be segregated into dedicated Halogenated Organic Waste streams.

WastePathway Solid Contaminated Solids (PPE, Wipes, Vials) HalogenBin Halogenated Organic Waste Receptacle Solid->HalogenBin Solid Segregation Liquid Reaction Liquids (Solvent + Compound) Liquid->HalogenBin Cl-containing Liquid Incinerator EPA-Approved Incineration HalogenBin->Incinerator Manifest & Transport

Mandatory waste segregation pathway for halogenated organic compounds.

References

  • BLD Pharm. "1517-46-0 | 4-Chloro-N-methyl-N-phenylbenzamide Information and Documentation." 1

  • ECHEMI. "Properities of 4-chloro-N-methyl-N-phenylbenzamide 1517-46-0." 4

  • LookChem. "4-Chloro-N-Methyl-N-phenylbenzaMide 1517-46-0 Suppliers." 2

  • BLD Pharm. "1517-46-0 | 4-Chloro-N-methyl-N-phenylbenzamide GHS Data." 3

Sources

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Reactant of Route 1
Reactant of Route 1
4-chloro-N-methyl-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-methyl-N-phenylbenzamide

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